Nadph tetrasodium salt

Catalog No.
S649674
CAS No.
2646-71-1
M.F
C21H26N7Na4O17P3
M. Wt
833.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nadph tetrasodium salt

CAS Number

2646-71-1

Product Name

Nadph tetrasodium salt

IUPAC Name

tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate

Molecular Formula

C21H26N7Na4O17P3

Molecular Weight

833.3 g/mol

InChI

InChI=1S/C21H30N7O17P3.4Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;;;/q;4*+1/p-4/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1

InChI Key

WYWWVJHQDVCHKF-ITGWJZMWSA-J

SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]

Synonyms

Coenzyme II, Dinucleotide Phosphate, Nicotinamide-Adenine, NADP, NADPH, Nicotinamide Adenine Dinucleotide Phosphate, Nicotinamide-Adenine Dinucleotide Phosphate, Nucleotide, Triphosphopyridine, Phosphate, Nicotinamide-Adenine Dinucleotide, Triphosphopyridine Nucleotide

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]

Chemical Profile and Key characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical and physical properties of NADPH tetrasodium salt:

Property Description
CAS Number 2646-71-1 [1] [2] [3]
Chemical Formula C({21})H({26})N({7})Na({4})O({17})P({3}) [1] [2] [4]
Molecular Weight 833.35 g/mol [1] [2] [4]
Synonyms β-NADPH; NADPH (sodium salt); Nicotinamide adenine dinucleotide phosphate (reduced form) [1] [2]
Physical Form Yellow solid [4] [3]
Purity Typically ≥90% to ≥95% (HPLC/enzymatic) [2] [3]
Solubility Highly soluble in water (e.g., 50 mg/mL) [3]. Also soluble in DMSO [4].

Biological Functions and Research Applications

This compound is indispensable in maintaining cellular redox balance and facilitating crucial metabolic pathways. The following diagram illustrates its core functions and the interconnected pathways it supports:

G cluster_biosynthesis Biosynthesis & Growth cluster_antioxidant Antioxidant Defense cluster_detox Detoxification NADPH NADPH FattyAcids Fatty Acids NADPH->FattyAcids Cholesterol Cholesterol & Steroids NADPH->Cholesterol Nucleotides Nucleotides NADPH->Nucleotides Biomass Biomass Formation NADPH->Biomass GSSG Oxidized Glutathione (GSSG) NADPH->GSSG Ferroptosis Inhibit Ferroptosis NADPH->Ferroptosis P450 Cytochrome P450 System NADPH->P450 GSH Reduced Glutathione (GSH) GSSG->GSH Glutathione Reductase ROS Neutralize ROS GSH->ROS Drugs Drug Metabolism P450->Drugs Xenobiotics Xenobiotics P450->Xenobiotics

The primary roles of this compound in research include:

  • Cofactor in Enzyme Studies: It is widely used as an essential electron donor in in vitro studies of dehydrogenase and reductase enzymes [2]. For instance, it is a key reagent in microsomal assays to evaluate the metabolic stability of drug candidates [3].
  • Cancer Metabolism Research: Cancer cells undergo metabolic reprogramming and become highly dependent on NADPH networks for their antioxidant capacity and rapid proliferation, making NADPH a compound of interest in cancer therapeutic development [5].
  • Biocatalysis and Synthesis: It is employed in enzymatic synthesis, such as in the production of chiral alcohols and enantiomerically pure active pharmaceutical ingredients (APIs) through asymmetric bioreduction [1].

Experimental Protocols and Usage

This section outlines practical methodologies for using this compound in research settings, based on cited literature.

In Vitro Cell Culture Model

A study investigating excitotoxicity used this compound in primary cortical neurons [4]:

  • Objective: To assess the protective effect of NADPH against Kainic acid (KA)-induced neuronal damage.
  • Procedure:
    • Pretreatment: Neurons were pretreated with this compound (2.5-10 μM) for 1-8 hours.
    • Challenge: Cells were then treated with Kainic acid (100 μM) for 8 hours.
    • Viability Assay: Cell viability was measured using a CCK-8 assay.
  • Result: NADPH pretreatment at 10 μM for 4 or 8 hours significantly promoted neuronal survival against KA-induced damage [4].
In Vivo Animal Model

The same study extended its findings to an in vivo rat model [4]:

  • Objective: To examine the effects of NADPH on KA-induced excitotoxicity in vivo.
  • Procedure:
    • Animal Model: KA-induced rats were used.
    • Dosing: this compound (1-2 mg/kg in saline) was administered intravenously once a day for seven days.
  • Result: NADPH treatment reduced the striatal lesion size, improved dyskinesia, and reversed KA-induced glial cell activation [4].

Handling and Storage Information

Proper handling and storage are critical for maintaining the stability and efficacy of this reagent.

Aspect Specification
Storage Temperature -20°C [4] [3]
Storage Conditions Desiccated (hygroscopic); store under nitrogen; keep away from direct sunlight and moisture [4] [3].
Stability in Solution Reconstituted solutions can be aliquoted and stored at -20°C, remaining stable for up to 2 months [3].

| Safety (GHS) | Signal Word: Warning Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1]. |

Research Context and Market Trends

This compound is a cornerstone reagent in life science research, and its demand is growing in tandem with advancements in biotechnology [6] [7]. The market growth is driven by:

  • Rising Demand: Increased usage in pharmaceutical formulations, nutraceuticals, and research into chronic diseases like cancer and neurodegenerative disorders [6].
  • Technological Advancements: Its role is expanding in areas like precision medicine, biocatalysis for green chemistry, and AI-driven drug discovery [7].
  • Regional Expansion: While North America is a significant market, emerging economies in the Asia-Pacific region are contributing substantially to market expansion due to growing healthcare infrastructure and biotech investments [6] [7].

References

Core Functions and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

NADPH tetrasodium salt is the reduced form of nicotinamide adenine dinucleotide phosphate. Its primary biochemical role is to act as a universal electron donor in reactions catalyzed by dehydrogenase and reductase enzymes [1] [2] [3]. By donating electrons, it drives a wide array of essential cellular processes.

The table below summarizes its key functions:

Function Biological Role & Significance
Reductive Biosynthesis Serves as a crucial cofactor in the synthesis of nucleotides, proteins, and fatty acids, which are essential for biomass formation and cell replication [4] [5].
Antioxidant Defense Essential for neutralizing reactive oxygen species (ROS). It is used by glutathione reductase (GR) to regenerate reduced glutathione (GSH), a major cellular antioxidant [4] [5] [6].
Cellular Redox Balance The NADPH/NADP+ ratio is a key indicator of the cellular redox state and reductive capacity. This ratio is regulated by a network of enzymes and signaling pathways [6] [7].
Ferroptosis Inhibition Acts as an endogenous inhibitor of ferroptosis, a form of regulated cell death intimately linked to metabolism and redox biology [4] [8].

The following diagram illustrates the central role of NADPH in key cellular redox pathways:

nadph_pathways cluster_pathway NADPH-Dependent Redox Pathways NADPH NADPH NOS Nitric Oxide Synthase (NOS) NADPH->NOS Electrons TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR Electrons GR Glutathione Reductase (GR) NADPH->GR Electrons NO Nitric Oxide (NO•) NOS->NO Prx Reduced Peroxiredoxin TrxR->Prx Reduces GSH Reduced Glutathione (GSH) GR->GSH Regenerates

NADPH as an electron donor in key cellular defense pathways [6].

Key Research Applications

This compound is indispensable in laboratory research, enabling studies across various fields.

Application Area Specific Use-Cases & Research Context
Enzyme Reaction Studies Used as a reagent for in vitro studies of enzyme reactions, including those involving cytochrome P450 enzymes [4] [1].
Cancer Metabolism & Therapeutics Essential for research into cancer cell metabolism. Cancer cells reprogram NADPH metabolism to support their high antioxidant demand and biosynthetic needs, making them vulnerable to oxidative stress, a key therapeutic insight [4].
Redox Biology & Oxidative Stress Used to study the role of glutathione and other systems in maintaining cellular health and responding to oxidative damage [4] [6].
Metabolic Stability Assays Employed in microsomal assays, a key tool in drug development, to evaluate the metabolic stability of potential drug candidates [1].

Experimental Data and Protocols

For laboratory work, specific quantitative data and established protocols are crucial for experimental success.

Quantitative Data for Laboratory Use

The following table consolidates key physical and handling information from commercial and research sources:

Parameter Specification / Value
Molecular Weight 833.35 g/mol [8]
Solubility in Water 50 mg/mL [1] [2] or 35-100 mg/mL (with sonication recommended) [8] [5]
Purity ≥90% (HPLC), ≥93% (enzymatic) [1] [2]
Appearance Yellow solid [1] [8] [2]
Storage Conditions -20°C, desiccated (hygroscopic) [1] [2]
Solution Stability Reconstituted stock solutions are stable for up to 2 months at -20°C [1] [2]
Spectrophotometric Assay for NADPH Measurement

Spectrophotometry is a fundamental method for quantifying NADPH and related molecules in biological samples like blood and tissues [6]. The reduced form (NADPH) absorbs light at 340 nm, allowing for direct measurement.

A generalized workflow for measuring NADPH concentration is as follows:

protocol SamplePrep 1. Sample Preparation AcidExtract Acid Extraction (Stabilizes NADPH) SamplePrep->AcidExtract Neutralize Neutralize Extract AcidExtract->Neutralize Measure 2. Spectrophotometric Measurement Neutralize->Measure ReadBlank Read blank at 340nm Measure->ReadBlank AddEnzyme Add specific dehydrogenase enzyme and substrate ReadBlank->AddEnzyme ReadFinal Read final absorbance at 340nm AddEnzyme->ReadFinal Calculate 3. Calculation ReadFinal->Calculate UseExtCoef Use extinction coefficient (ε=6220 M⁻¹cm⁻¹) to calculate concentration Calculate->UseExtCoef

Generalized workflow for spectrophotometric NADPH measurement [6].

Key Considerations:

  • Specificity: To accurately measure NADPH in the presence of NADH, the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD) is used. This enzyme is specific for NADP+ and will not react with NAD+ [6].
  • Sample Handling: Rapid processing and correct acid/alkali treatment are critical, as the oxidized and reduced forms of pyridine nucleotides have different stabilities under these conditions [6].

Practical Insights for Researchers

  • Hygroscopic Nature: The salt is hygroscopic. Always store it in a desiccator at -20°C and allow the vial to reach room temperature before opening to prevent moisture absorption [2].
  • Solution Preparation: For a stable stock solution, use pure water and consider sonication to aid dissolution. Aliquot immediately to avoid repeated freeze-thaw cycles [1] [8].
  • Cancer Research Angle: Exploring inhibitors of NADPH-producing enzymes or inducers of oxidative stress is a promising strategy in cancer therapeutics, targeting the metabolic vulnerability of cancer cells [4].

References

Comprehensive Technical Guide: NADPH Function in Antioxidant Defense

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NADPH and Cellular Redox Homeostasis

Nicotinamide adenine dinucleotide phosphate (NADPH) serves as an essential electron donor in all biological systems, providing the reducing power necessary for antioxidant defense and reductive biosynthesis. NADPH exists as a phosphorylated derivative of NADH, with the phosphorylation occurring at the 2' position of the adenosine ribose moiety. This structural modification allows NADPH to be recognized by distinct enzymes, primarily those involved in anabolic processes and antioxidant systems rather than catabolic pathways. The NADP+/NADPH couple maintains a highly reduced redox potential of approximately -400 mV in both mitochondrial and cytosolic compartments, enabling it to serve as a potent cellular reductant [1].

The intracellular concentration and compartmentalization of NADPH are tightly regulated, with varying levels across different tissues and cell types. Research indicates that in HeLa cells, the NADPH concentration is approximately 3.1 ± 0.3 µM in the cytosol and 37 ± 2 µM in the mitochondrial matrix, highlighting the particular importance of mitochondrial NADPH pools [1]. In rat liver tissue, total NADP(H) content is about 420 nmol/g wet weight, with 59% localized to mitochondria, underscoring the critical role of mitochondrial NADPH in hepatic antioxidant defense [1]. The redox balance between NADP+ and NADPH is crucial for maintaining cellular antioxidant capacity, as NADPH provides the reducing equivalents necessary to regenerate key antioxidant molecules including glutathione (GSH) and thioredoxin (TRX) from their oxidized forms [1].

NADPH in Antioxidant Defense Systems

Core Antioxidant Functions

NADPH serves as the primary electron donor for multiple crucial antioxidant systems within cells, allowing for the neutralization of reactive oxygen species (ROS) and maintenance of redox homeostasis. The glutathione and thioredoxin systems represent the two major NADPH-dependent antioxidant pathways, each with distinct but complementary functions [1]. Through these systems, NADPH plays an indispensable role in preventing the accumulation of oxidative damage that can lead to cellular dysfunction and various pathological conditions.

  • Glutathione System: The tripeptide glutathione (γ-glutamyl-cysteinyl-glycine) exists in either a reduced (GSH) or oxidized (GSSG) state. Glutathione reductase (GSR) catalyzes the reduction of GSSG to GSH using NADPH as an essential cofactor, maintaining the cellular GSH/GSSG ratio which is a critical indicator of cellular redox status. The reduced glutathione then serves as a co-substrate for glutathione peroxidase (GPX), which reduces hydrogen peroxide (H₂O₂) and lipid hydroperoxides to water and corresponding alcohols, respectively [1]. This system is particularly important for protecting cells against hydrogen peroxide toxicity and maintaining the reduced state of protein thiol groups.

  • Thioredoxin System: The thioredoxin system represents another major NADPH-dependent antioxidant pathway. Thioredoxin reductase (TXNRD) utilizes NADPH to reduce oxidized thioredoxin (TXN), which then functions to reduce protein disulfides and hydrogen peroxide through peroxiredoxins (PRDX) [2]. This system is essential for regulating redox-sensitive signaling pathways and protecting against oxidative damage to proteins. The mitochondrial isoform, TXNRD2, depends specifically on mitochondrial NADPH for its activity, highlighting the compartmentalization of NADPH-dependent antioxidant defense [2].

  • Catalase Reactivation: Beyond the glutathione and thioredoxin systems, NADPH plays a direct role in maintaining catalase activity. In some cell types, NADPH binds to this critical H₂O₂-disposing enzyme and reactivates it after it has been inactivated by hydrogen peroxide, providing an additional layer of protection against hydrogen peroxide-mediated oxidative stress [1].

Table 1: Major NADPH-Dependent Antioxidant Systems

Antioxidant System Key Enzymes NADPH-Dependent Reaction Primary Function
Glutathione System Glutathione reductase (GSR) GSSG + NADPH + H⁺ → 2GSH + NADP⁺ Regeneration of reduced glutathione for peroxide detoxification
Thioredoxin System Thioredoxin reductase (TXNRD) TXN_(oxidized) + NADPH + H⁺ → TXN_(reduced) + NADP⁺ Reduction of protein disulfides and peroxiredoxins
Catalase System Catalase NADPH binds and reactivates catalase after H₂O₂ inactivation Direct decomposition of H₂O₂ to H₂O and O₂
NADPH Oxidases and ROS Signaling

Paradoxically, while NADPH is crucial for antioxidant defense, it also serves as a substrate for NADPH oxidases (NOX), which are specialized enzymes that generate reactive oxygen species as signaling molecules. The NOX family consists of seven members (NOX1-5 and DUOX1-2) that differ in their tissue distribution, regulation, and subcellular localization [3] [4]. These enzymes catalyze the transfer of electrons from NADPH to molecular oxygen, producing either superoxide anion (O₂⁻) or hydrogen peroxide (H₂O₂) [4].

NOX enzymes are now recognized as major sources of deliberate ROS production in response to specific physiological stimuli, with these ROS molecules serving as important second messengers in cellular signaling pathways [4]. The dual role of NADPH in both generating and neutralizing ROS illustrates the sophisticated balance cells maintain in redox regulation. For instance, NOX-derived ROS have been implicated in various physiological processes including host defense through the Toll-Like Receptor-ROS-NOX signaling axis in phagocytic cells [4], cellular proliferation, gene expression regulation, and wound healing responses [3] [4].

The following diagram illustrates the central role of NADPH in maintaining cellular redox balance through both antioxidant defense and regulated ROS signaling:

NADPH_Redox_Balance cluster_antioxidant Antioxidant Defense Systems cluster_ROS_signaling Regulated ROS Signaling NADPH NADPH GSH GSH NADPH->GSH GSR Thioredoxin Thioredoxin NADPH->Thioredoxin TXNRD Catalase Catalase NADPH->Catalase Peroxidases Peroxidases NADPH->Peroxidases NOX NOX NADPH->NOX ROS_Neutralization ROS Neutralization (H₂O₂, OH•, O₂•⁻) GSH->ROS_Neutralization Thioredoxin->ROS_Neutralization Catalase->ROS_Neutralization Peroxidases->ROS_Neutralization Signaling Controlled ROS Production (Cell Signaling) NOX->Signaling

NADPH mediates both antioxidant defense and regulated ROS signaling.

NADPH Production Pathways

Major NADPH-Generating Enzymes and Pathways

Cellular NADPH homeostasis is maintained through several metabolic pathways that have been found to undergo adaptive alterations in various disease states, including cancer. The relative contribution of each pathway to total NADPH production varies depending on cell type, metabolic state, and environmental conditions [1]. Research indicates that in proliferating cells, the pentose phosphate pathway (PPP), folate-mediated one-carbon metabolism, and malic enzymes serve as major contributors to cellular NADPH pools [1].

  • Pentose Phosphate Pathway (PPP): The oxidative branch of the PPP represents the primary source of cytosolic NADPH through two NADPH-generating reactions. First, glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, catalyzes the conversion of glucose-6-phosphate to 6-phosphogluconolactone while reducing NADP+ to NADPH. Subsequently, 6-phosphogluconate dehydrogenase (6PGD) catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, generating a second molecule of NADPH [1]. G6PD expression and activity are frequently elevated in various cancer types, including bladder, breast, prostate, and gastric cancers, to meet the heightened demands for both NADPH and ribose-5-phosphate for nucleotide synthesis [1].

  • Malic Enzymes (ME): Three malic enzyme isoforms contribute to NADPH generation in different cellular compartments. ME1 localizes to the cytosol and catalyzes the oxidative decarboxylation of malate to pyruvate while generating NADPH. The mitochondrial isoform ME3 performs a similar reaction, contributing to the mitochondrial NADPH pool. These enzymes provide important links between carbohydrate metabolism, the tricarboxylic acid (TCA) cycle, and NADPH production [1].

  • Isocitrate Dehydrogenase (IDH): NADP+-dependent isocitrate dehydrogenases exist in both cytosolic (IDH1) and mitochondrial (IDH2) isoforms. These enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate while reducing NADP+ to NADPH. Among mitochondrial NADPH-producing enzymes, IDH2 is considered a major source of NADPH for mitochondrial glutathione and thioredoxin antioxidant systems [2]. Experimental evidence demonstrates that IDH2 overexpression increases cellular resistance to oxidative stress, while IDH2 deficiency results in elevated ROS levels and pathological conditions such as cardiac hypertrophy [2].

  • Mitochondrial Transhydrogenase (NNT): Located in the inner mitochondrial membrane, NNT functions as a proton pump that catalyzes the hydride transfer between NADH and NADP+, utilizing the proton-motive force to drive the reduction of NADP+ to NADPH. This enzyme represents an important mechanism for maintaining the mitochondrial NADPH pool independently of carbon flow through metabolic pathways [2].

  • Folate Metabolism: The folate-mediated one-carbon metabolism contributes to NADPH generation through the activity of methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes. This pathway has been identified as a significant contributor to NADPH production in certain cancer cells, particularly under conditions where the PPP is compromised [1].

Table 2: Major Cellular NADPH Production Pathways

Pathway Key Enzymes Subcellular Localization Relative Contribution Regulation in Cancer
Pentose Phosphate Pathway G6PD, 6PGD Cytosol High (especially in proliferative cells) Frequently upregulated
Malic Enzymes ME1, ME3 Cytosol (ME1), Mitochondria (ME3) Moderate to High Context-dependent upregulation
Isocitrate Dehydrogenase IDH1, IDH2 Cytosol (IDH1), Mitochondria (IDH2) Moderate Mutations in IDH1/2 common in gliomas, AML
Mitochondrial Transhydrogenase NNT Mitochondria Variable (tissue-dependent) Often dysregulated
Folate Metabolism MTHFD1, MTHFD2 Cytosol, Mitochondria Moderate Frequently upregulated
NAD Kinases NADK, MNADK Cytosol, Mitochondria Foundational (NADP+ synthesis) Mutations and overexpression observed
NAD Kinases: De Novo NADPH Synthesis

The de novo synthesis of NADPH begins with NAD kinases (NADKs), which catalyze the phosphorylation of NAD+ to form NADP+ [1]. These foundational enzymes exist in both cytosolic (cNADK) and mitochondrial (mNADK) isoforms and create the NADP+ pool that various dehydrogenases then reduce to NADPH. The expression and activity of NADKs are frequently altered in cancer, with The Cancer Genome Atlas (TCGA) database indicating both cNADK overexpression and the presence of several cNADK mutants across multiple tumor types [1].

Notably, a novel cNADK mutant, NADK-I90F, identified in pancreatic ductal adenocarcinoma (PDAC) patients, exhibits a lower Km and higher Vmax for NAD+ compared to wild-type cNADK, resulting in enhanced enzyme activity [1]. Cells expressing this mutant demonstrate elevated NADPH levels and reduced ROS levels, highlighting the importance of NADK activity in maintaining redox balance. In diffuse large B-cell lymphoma (DLBCL) and colon cancer, silencing cNADK with shRNA impairs the NADPH pool and suppresses cancer cell growth, further supporting the therapeutic potential of targeting NADK in cancer treatment [1].

The following diagram illustrates the major cellular pathways involved in NADPH production and their subcellular compartmentalization:

NADPH_Production_Pathways cluster_cytosol Cytosol cluster_mitochondria Mitochondria PPP Pentose Phosphate Pathway (G6PD, 6PGD) NADPH_cytosol NADPH Pool (Cytosol) PPP->NADPH_cytosol ME1 Malic Enzyme 1 (ME1) ME1->NADPH_cytosol IDH1 Isocitrate Dehydrogenase 1 (IDH1) IDH1->NADPH_cytosol cNADK Cytosolic NAD Kinase (NADK) cNADK->NADPH_cytosol NADP+ NADPH_mito NADPH Pool (Mitochondria) NADPH_cytosol->NADPH_mito Exchange IDH2 Isocitrate Dehydrogenase 2 (IDH2) IDH2->NADPH_mito ME3 Malic Enzyme 3 (ME3) ME3->NADPH_mito NNT Mitochondrial Transhydrogenase (NNT) NNT->NADPH_mito mNADK Mitochondrial NAD Kinase (MNADK) mNADK->NADPH_mito NADP+

Major cellular pathways for NADPH production and their compartmentalization.

Experimental Methods for Studying NADPH in Antioxidant Defense

Analytical Approaches for NADPH Quantification

Accurate measurement of NADPH levels and the NADP+/NADPH ratio is essential for understanding cellular redox status. Several well-established methods exist for quantifying NADPH in biological samples:

  • Spectrophotometric Assays: The enzymatic cycling method allows for separate quantification of NADP+ and NADPH in cell extracts. In this approach, cell extracts are prepared in Triton X-100-containing buffer followed by sonication and centrifugation. The supernatant is then divided for three measurements: (1) initial reading at 340 nm to determine total NADPH and NADH (A1); (2) measurement after incubation with G6PD to convert all NADP+ to NADPH (A2); and (3) measurement after incubation with glutathione reductase to convert all NADPH to NADP+ (A3). Calculations based on these values allow determination of NADP+, NADPH, and their ratio [5]. This method provides a reliable assessment of the cellular NADPH status but requires careful handling to prevent oxidation of samples.

  • Fluorometric Methods: NADH and NADPH peroxidase activities can be measured by monitoring the oxidation of NAD(P)H at 340 nm (ε = 6220 M⁻¹ cm⁻¹) in cell-free extracts. The reaction is typically initiated by adding H₂O₂ (2 mM) to a mixture containing cell-free extracts diluted in Tris-HCl buffer (50 mM, pH 7.6) with NADH or NADPH concentrations ranging from 50 to 500 μM. Control samples without bacterial cell-free extracts account for non-enzymatic oxidation [6]. This approach allows for kinetic characterization of NAD(P)H-dependent peroxidase activities and can be adapted for high-throughput screening.

  • Colorimetric/Fluorometric Kits: Commercial kits are available that utilize probes that react with H₂O₂ in a peroxidase-catalyzed reaction to generate colored or fluorescent products measurable at 570 nm or with excitation/emission at 535/587 nm, respectively. These kits offer convenience and compatibility with multi-well plate formats, enabling higher throughput analysis of NADPH-dependent enzyme activities [6].

Enzyme Kinetic Characterization

Comprehensive kinetic analysis of NADPH-related enzymes provides critical insights into their functional properties and regulatory mechanisms:

  • Temperature and pH Dependence: Studies of NADH and NADPH peroxidases from intestinal sulfate-reducing bacteria have demonstrated that these enzymes typically exhibit optimal activity at 35°C and pH 7.0, reflecting physiological conditions [6]. Such characterization is essential for establishing appropriate assay conditions and understanding enzyme function in different cellular environments.

  • Michaelis-Menten Kinetics: Determination of Km and Vmax values for NADPH-dependent enzymes under various physiological conditions reveals important regulatory information. For example, research on intestinal sulfate-reducing bacteria has shown noticeable differences in Michaelis constants (Km) during exponential and stationary growth phases, with Desulfomicrobium orale Rod-9 exhibiting much higher Km values compared to Desulfovibrio piger Vib-7 [6]. These kinetic differences suggest adaptive regulation of enzyme efficiency based on metabolic demands and growth phase.

  • Inhibitor Studies: The use of specific inhibitors such as 6-amino-NADP (6AN), an NADPH antimetabolite that blocks various NADP/NADPH-dependent enzymes including G6PD and 6-phosphogluconate dehydrogenase, provides insights into NADPH-dependent processes [5]. Treatment with 6AN has been shown to induce necrosis in oligodendrocyte precursor cells preceded by increased superoxide production, NADPH depletion, and reduced glutathione supply, demonstrating the critical role of NADPH in cell survival [5].

Table 3: Key Methodologies for Studying NADPH in Antioxidant Defense

Method Category Specific Technique Key Measurable Parameters Applications Considerations
NADPH Quantification Enzymatic Cycling Assay NADP+, NADPH, NADP+/NADPH ratio Assessment of cellular redox status Susceptible to oxidation artifacts; requires rapid processing
Enzyme Activity Spectrophotometric Monitoring NAD(P)H oxidation at 340 nm Kinetic analysis of NADPH-dependent enzymes Requires clear solutions; limited sensitivity
Enzyme Activity Fluorometric Probes Peroxidase activity with excitation/emission at 535/587 nm High-throughput screening of enzyme inhibitors Potential interference from fluorescent compounds
Metabolic Flux Isotopic Tracer Analysis Contribution of different pathways to NADPH production Determination of pathway relative contributions Technically challenging; requires specialized instrumentation
Functional Assessment Inhibitor Studies (e.g., 6AN) Cell viability, ROS levels, glutathione status Evaluation of NADPH essentiality in specific cell types Potential off-target effects

Therapeutic Implications and Research Applications

NADPH Metabolism in Cancer Therapy

The metabolic reprogramming of NADPH homeostasis in cancer cells represents a promising therapeutic target. Compared to non-malignant cells, cancer cells typically maintain elevated NADPH levels to support both their enhanced antioxidant defense requirements and increased biosynthetic activities [1]. This adaptation renders cancer cells particularly dependent on NADPH-generating pathways while simultaneously making them more vulnerable to disruptions in NADPH metabolism.

  • Targeting NADPH Production: Several NADPH-producing enzymes show altered expression or activity in cancer cells. G6PD overexpression has been documented in numerous cancer types, including bladder, breast, prostate, and gastric cancers [1]. Similarly, both cytosolic and mitochondrial NAD kinases frequently show increased expression or activating mutations in tumors. The NADK-I90F mutant identified in pancreatic cancer exhibits enhanced enzymatic activity, leading to elevated NADPH levels and reduced ROS [1]. These findings support the therapeutic potential of inhibiting specific NADPH-producing enzymes to selectively target cancer cells.

  • Exploiting ROS Sensitivity: An alternative approach involves further increasing ROS levels in cancer cells by inhibiting NADPH-dependent antioxidant systems, potentially pushing cells beyond their redox adaptive capacity. This strategy aims to induce lethal oxidative stress specifically in cancer cells while sparing normal cells with more robust redox homeostasis. Preclinical studies have demonstrated that suppression of NADPH generation through cNADK silencing impairs NADPH pools and suppresses cancer cell growth in models of diffuse large B-cell lymphoma and colon cancer [1].

  • Combination Therapies: Targeting NADPH metabolism may also enhance the efficacy of conventional chemotherapeutic agents, many of which already induce oxidative stress as part of their mechanism of action. By compromising the cancer cells' ability to maintain redox homeostasis, NADPH pathway inhibitors could sensitize tumors to standard treatments, potentially overcoming resistance mechanisms [1].

NADPH in Neurodegenerative Disorders and Other Conditions

Beyond oncology, NADPH metabolism represents a therapeutic target for various other conditions associated with oxidative stress:

  • Neurodegenerative Diseases: Age-related neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by increased oxidative stress and mitochondrial dysfunction. The critical role of NADPH in maintaining mitochondrial antioxidant defense, particularly through IDH2 as the major supplier of NADPH for mitochondrial GSR and TXNRD2, highlights its potential therapeutic relevance [2]. Evidence suggests that enhancing NADPH availability may protect neuronal cells against oxidative damage and slow disease progression.

  • Hearing Loss: Research has implicated mitochondrial dysfunction and oxidative stress in age-related hearing loss (ARHL). The NADP+/NADPH couple is essential for maintaining the mitochondrial antioxidant defense systems in cochlear cells, including hair cells, spiral ganglion neurons, and stria vascularis cells, which are exquisitely sensitive to energy metabolism disturbances [2]. Studies of IDH2, thought to be the major supplier of NADPH for the mitochondrial antioxidant system, have shown that IDH2 overexpression increases resistance to oxidative stress, while IDH2 deficiency increases ROS levels in both rodent models and human cell lines [2].

  • Inflammatory Conditions: The role of NADPH oxidases in generating ROS for immune defense also connects NADPH metabolism to inflammatory disorders. Patients with chronic granulomatous disease (CGD) who have defective NOX2 activity experience heightened susceptibility to bacterial and fungal infections due to impaired respiratory burst in phagocytic cells [3]. Conversely, excessive NOX-derived ROS production contributes to the pathogenesis of various inflammatory conditions, suggesting that modulation of NADPH availability or NOX activity could have therapeutic benefits in specific inflammatory contexts.

Conclusion

NADPH serves as a central regulator of cellular redox homeostasis, functioning as the primary electron donor for crucial antioxidant systems while also participating in regulated ROS generation for signaling purposes. The complex network of NADPH-producing pathways, including the pentose phosphate pathway, malic enzymes, isocitrate dehydrogenases, and mitochondrial transhydrogenase, allows cells to maintain appropriate NADPH levels under varying metabolic conditions. The compartmentalization of NADPH pools between cytosol and mitochondria further enables spatially coordinated antioxidant defense and biosynthetic processes.

The growing understanding of NADPH metabolism has revealed its significant therapeutic potential, particularly in cancer treatment where the reprogramming of NADPH homeostasis represents a metabolic vulnerability of malignant cells. Both the direct targeting of NADPH-producing enzymes and the strategic disruption of NADPH-dependent antioxidant systems offer promising approaches for selective cancer therapy. Beyond oncology, interventions aimed at modulating NADPH availability may also hold promise for addressing neurodegenerative disorders, hearing loss, inflammatory conditions, and other pathologies characterized by oxidative stress.

References

NADPH tetrasodium salt solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

NADPH Tetrasodium Salt: Core Technical Data

The table below summarizes the key physical and chemical characteristics of this compound for your experimental planning [1] [2] [3].

Property Specification Source / Assay
CAS Number 2646-71-1 [1] [2] [4]
Molecular Formula C₂₁H₂₆N₇Na₄O₁₇P₃ (anhydrous basis) [1] [2]
Molecular Weight 833.35 g/mol (hydrate form); 741.4 g/mol (anhydrous calc.) [1] [2]
Purity ≥90% to ≥95% HPLC [1] [4]
Appearance White to light yellow powder [1] [4]
Solubility in Water 50 mg/mL (clear, yellow solution) [1] [4]
Solubility in DMSO/EtOH Insoluble [3]
Long-Term Storage -20°C, desiccated (hygroscopic) [1] [4]

Experimental Protocols and Handling

Proper handling is critical for maintaining the integrity of NADPH in your experiments due to its sensitivity.

Preparation of Stock Solutions
  • Reconstitution: Use pure, deionized water to prepare stock solutions. A common concentration is 50 mg/mL [1] [4].
  • Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and oxidative degradation [4].
  • Storage: Store aliquots at -20°C. Under these conditions, stock solutions are typically stable for up to 2 months [4].
Critical Stability Considerations
  • pH Stability: NADPH is unstable in acidic media. Stock solutions should be prepared at approximately pH 8 to ensure stability [1].
  • Temperature and Light: The solid form and solutions are sensitive to light and moisture. Always store protected from light and handle the hygroscopic powder in a desiccated environment [2] [4].
Advanced Extraction for Accurate Quantification

Accurately measuring intracellular NADPH/NADP+ ratios is challenging due to metabolite interconversion during extraction. The following method, validated with LC-MS, minimizes this issue [5]:

  • Quenching and Extraction: Use a cold (4°C) organic solvent mixture of acetonitrile:methanol:water (40:40:20) containing 0.1 M formic acid.
  • Rapid Neutralization: Precisely 3 minutes after adding the extraction solvent, neutralize the mixture with ammonium bicarbonate (NH₄HCO₃). This step is crucial to halt acid-catalyzed degradation of NADPH while preventing interconversion [5].
  • Sample Analysis: Analyze the neutralized extracts using LC-MS. Avoid drying and reconstituting the samples, as this can lead to significant analyte loss [5].

This workflow is summarized in the following diagram:

G A Cell Culture or Tissue B Rapid Quenching & Extraction A->B C Cold Acidic Organic Solvent: 40:40:20 ACN:MeOH:H2O + 0.1 M Formic Acid B->C D Neutralization (After 3 min) C->D F Centrifugation D->F E Ammonium Bicarbonate (NH₄HCO₃) E->D G Collect Supernatant F->G H LC-MS Analysis G->H

Biological Functions and Metabolic Pathways

NADPH is an essential electron donor in cells, primarily driving biosynthetic processes and maintaining redox balance. Its functions can be categorized into three main areas [6] [7]:

  • Reductive Biosynthesis: NADPH provides reducing power for the de novo synthesis of fatty acids, cholesterol, amino acids, and nucleotides [6] [7].
  • Antioxidant Defense: NADPH is required to regenerate reduced glutathione (GSH) and thioredoxin (TRX), which are key components of the cellular machinery that scavenges reactive oxygen species (ROS) like H₂O₂ [6] [7].
  • Free Radical Generation: NADPH oxidases (NOX) use NADPH to generate superoxide free radicals, which play roles in immune defense and cellular signaling [7] [8].

These functions are supplied by NADPH generated through several key metabolic pathways, with the relative contribution of each pathway varying by cell type and metabolic demand [6] [7].

G PPP Pentose Phosphate Pathway (PPP) NADPH NADPH Pool PPP->NADPH Cytosolic IDH Isocitrate Dehydrogenase (IDH1/IDH2) IDH->NADPH Cytosolic & Mitochondrial ME Malic Enzyme (ME1/ME3) ME->NADPH Cytosolic & Mitochondrial OneCarbon One-Carbon Metabolism OneCarbon->NADPH Cytosolic & Mitochondrial NADK NAD+ Kinase (NADK) NADK->NADPH De Novo Synthesis Biosynthesis Biosynthesis (Fatty Acids, Nucleotides) NADPH->Biosynthesis Antioxidants Antioxidant Defense (GSH, TRX) NADPH->Antioxidants NOX ROS Generation (NOX Enzymes) NADPH->NOX

Key Considerations for Research and Drug Development

  • Cancer Metabolism: Many cancer cells upregulate NADPH production to support rapid proliferation and combat oxidative stress. Targeting NADPH homeostasis, such as through inhibition of key enzymes like G6PD in the PPP, is an active area of therapeutic investigation [7].
  • Oxidative Stress Sensitivity: Cells reliant on a single pathway for NADPH, such as red blood cells depending solely on the PPP, are exceptionally vulnerable to oxidative damage. This is the basis for conditions like G6PD deficiency [6].
  • Analytical Vigilance: The documented instability of NADPH and potential for interconversion with NADP+ during sample preparation mean that the choice of extraction protocol and analytical method is paramount for obtaining accurate biochemical data [5].

References

NADH vs. NADPH: Core Characteristics and Functions

Author: Smolecule Technical Support Team. Date: February 2026

Feature NADH / NAD+ NADPH / NADP+
Primary Redox Role Catabolic processes; electron donor for ATP generation [1] [2] Anabolic processes and antioxidant defense; electron donor for biosynthesis and ROS clearance [1] [2]
Major Metabolic Pathways Glycolysis, TCA Cycle, Oxidative Phosphorylation [3] [4] Pentose Phosphate Pathway (PPP), Folate metabolism, Malic Enzyme, Isocitrate Dehydrogenase [4] [5]
Cellular Redox State Lower NAD+/NADH ratio (e.g., can be <1 in some tissues); favors oxidized state in liver [4] [6] High NADPH/NADP+ ratio (typically 1 to 1000/1); strongly favors reduced state [4]
Key Metabolic Node NAD+ Kinases (NADKs) phosphorylate NAD+ to form NADP+ [2] [6]
Subcellular Compartmentalization Independently regulated pools in cytosol and mitochondria [5] Independently regulated pools in cytosol and mitochondria [7] [5]
Primary Cellular Function Energy metabolism; substrate for sirtuins and PARPs [8] [6] Redox defense (GSH regeneration), biosynthetic pathways (fatty acids, cholesterol), and NOX enzyme signaling [9] [10] [4]

Metabolic Origins and Functional Segregation

The distinct roles of NADH and NADPH are enforced through strict metabolic channeling and compartmentalization. The following diagram illustrates the primary generation and consumption pathways for each cofactor in a mammalian cell.

G cluster_NADH NADH Metabolism (Catabolic) cluster_NADPH NADPH Metabolism (Anabolic/Antioxidant) Glycolysis Glycolysis NADH (Cytosol) NADH (Cytosol) Glycolysis->NADH (Cytosol) Generates Mitochondrial Shuttle Mitochondrial Shuttle NADH (Cytosol)->Mitochondrial Shuttle Transfers electrons TCA Cycle TCA Cycle NADH (Mitochondria) NADH (Mitochondria) TCA Cycle->NADH (Mitochondria) Generates Oxidative Phosphorylation Oxidative Phosphorylation NADH (Mitochondria)->Oxidative Phosphorylation Donates electrons ATP ATP Oxidative Phosphorylation->ATP Produces Pentose Phosphate\nPathway (PPP) Pentose Phosphate Pathway (PPP) NADPH (Cytosol) NADPH (Cytosol) Pentose Phosphate\nPathway (PPP)->NADPH (Cytosol) Generates Biosynthesis Biosynthesis NADPH (Cytosol)->Biosynthesis Powers Antioxidant Systems Antioxidant Systems NADPH (Cytosol)->Antioxidant Systems Regenerates NADPH Oxidases (NOX) NADPH Oxidases (NOX) NADPH (Cytosol)->NADPH Oxidases (NOX) Substrate for Folate Metabolism Folate Metabolism Folate Metabolism->NADPH (Cytosol) Generates Isocitrate Dehydrogenase\n& Malic Enzyme Isocitrate Dehydrogenase & Malic Enzyme NADPH (Mitochondria) NADPH (Mitochondria) Isocitrate Dehydrogenase\n& Malic Enzyme->NADPH (Mitochondria) Generate Reduced Glutathione (GSH) Reduced Glutathione (GSH) Antioxidant Systems->Reduced Glutathione (GSH) e.g. ROS Signaling ROS Signaling NADPH Oxidases (NOX)->ROS Signaling Produces NAD+ NAD+ NADP+ NADP+ NAD+->NADP+ NAD Kinase (NADK) NADPH NADPH NADP+->NADPH Reduction

This segregation allows the cell to maintain a high NADPH/NADP+ ratio for reductive biosynthesis and defense, while utilizing the NAD+/NADH couple for efficient energy extraction.

Advanced Research Methodologies

Accurately measuring these labile cofactors is technically challenging. Recent advances highlight critical methodological considerations.

  • Quantification Techniques: LC-MS has become the preferred method due to its high sensitivity and specificity, allowing for the simultaneous quantification of the entire NAD(P)(H) pool alongside other metabolites [6]. Enzyme cycling assays are still commonly used but may have higher variability [6].
  • Critical Extraction Protocols: The choice of extraction method is paramount for preserving the native redox state. Alkaline extraction (e.g., with 0.1 M KOH) is superior for preserving reduced pyridine nucleotides (NADH and NADPH), leading to more accurate quantification of ratios and absolute levels [4]. Acidic extraction can degrade the reduced forms.
  • Genetically Encoded Biosensors: Tools like the NAPstar family (for NADPH/NADP+ ratio) and SoNar (for NADH/NAD+ ratio) enable real-time, subcellular resolution monitoring of redox dynamics in live cells [7] [5]. This has revealed, for instance, that cytosolic and mitochondrial NADPH pools can be regulated independently during endothelial cell senescence [5].

Implications for Disease and Therapeutic Targets

The NADH and NADPH systems are implicated in a wide range of diseases, making them attractive therapeutic targets.

  • NAD+ Metabolism in Aging and Disease: Declining NAD+ levels are linked to aging and many age-related diseases. Strategies to boost NAD+ (using precursors like NR and NMN) are under intense investigation in preclinical and clinical studies for conditions ranging from neurodegeneration to cardiovascular disease [8].
  • NADPH in Redox Balance and Signaling: NADPH is crucial for maintaining redox homeostasis. Its role as a substrate for NADPH Oxidases (NOXs) links it to redox signaling in physiology, and its dysregulation is involved in cancer, cardiovascular diseases, and neurological disorders [9] [10]. In cancer, metabolic reprogramming often enhances NADPH production to support rapid growth and combat oxidative stress [10] [3].
  • Emerging Therapeutic Strategies: Research is moving beyond broad antioxidants to targeted therapies. These include:
    • Developing specific inhibitors for NADPH-consuming enzymes like NOX isoforms [9].
    • Targeting NADPH production pathways, such as MTHFD1 in the folate cycle, to modulate redox status, as seen with Folic Acid's potential to elevate NADPH and ameliorate vascular aging [5].
    • Modulating the activity of gateway enzymes like NAD Kinase (NADK), which controls the total cellular NADP(H) pool [2].

References

Comprehensive Application Notes and Protocols: NADPH Tetrasodium Salt in Enzyme Kinetics Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NADPH Tetrasodium Salt

This compound (β-Nicotinamide-adenine dinucleotide phosphate, reduced form; CAS 2646-71-1) is a critical coenzyme that serves as a primary electron donor in numerous biological reactions critical to pharmaceutical research and drug development. This phosphorylated redox cofactor exists as a tetrasodium salt to enhance its solubility in aqueous solutions, facilitating its application across various in vitro biochemical assays. With a molecular weight of 833.35 g/mol and molecular formula of C21H26N7O17P3•4Na, this compound typically has a purity ≥95% and appears as a yellow solid that is hygroscopic and soluble in water (50 mg/mL). Proper storage at -20°C in desiccated conditions is essential for maintaining stability, with reconstituted solutions remaining stable for up to 2 months at -20°C [1] [2].

The fundamental biological significance of NADPH stems from its role as a crucial cofactor in metabolic and biosynthetic pathways. It is particularly essential in reductive biosynthesis, antioxidant defense mechanisms through regenerating reduced glutathione, and detoxification processes within cells. NADPH serves as the primary electron donor for enzymes such as cytochrome P450 monooxygenases, nitric oxide synthases, and NADPH oxidases, making it indispensable for studying drug metabolism, oxidative stress responses, and cellular signaling pathways. Its involvement in neutralizing reactive oxygen species (ROS) and maintaining cellular redox balance further underscores its importance in pharmacological and toxicological research [1] [3] [4].

Quantitative Analysis of NADPH

Detection Methodologies

Accurate quantification of NADPH is fundamental to reliable enzyme kinetics studies. Multiple detection methods are available, each with distinct advantages and limitations. The reduced form of NADPH exhibits strong absorption at 340 nm due to its nicotinamide moiety, which forms the basis for traditional spectrophotometric assays. However, more recent advancements have introduced colorimetric approaches that offer enhanced sensitivity and adaptability to high-throughput screening formats [5].

The WST-8 colorimetric method represents a significant advancement in NADPH detection sensitivity. This assay leverages the reduction of the tetrazolium salt WST-8 by NADPH in the presence of an electron mediator (1-methoxy-5-methylphenazium methylsulfate) to produce a water-soluble formazan dye with maximum absorption at 450 nm. This method demonstrates approximately 5-fold greater sensitivity compared to traditional absorbance measurement at 340 nm, with a limit of detection (LOD) of 0.3 nmole versus 1.7 nmole for the conventional method. The WST-8 assay exhibits excellent reproducibility with a Z' factor of 0.9, making it particularly suitable for high-throughput screening applications and quantitative dehydrogenase assays where low NADPH concentrations must be detected with precision [5].

Table 1: Comparison of NADPH Detection Methods

Method Principle Limit of Detection Linear Range Advantages Limitations
UV Spectrophotometry Absorbance at 340 nm 1.7 nmole 1-100 µM Simple, direct measurement Lower sensitivity, interference from other chromophores
WST-8 Colorimetric Formazan formation at 450 nm 0.3 nmole 0.1-50 µM High sensitivity, adaptable to HTS Additional reagents required
Fluorimetry Intrinsic fluorescence ~0.5 nmole 0.5-75 µM Enhanced sensitivity Equipment cost, potential quenching
Electrochemical Oxidation potential Varies with electrode Varies Potential for real-time monitoring Electrode fouling, interference
Standard Curve Generation

For quantitative applications, establishing a standard curve is essential for both traditional and colorimetric methods:

  • WST-8 Method: Prepare NADPH standards in the range of 0-100 µM in appropriate buffer (typically 20 mM Tris-HCl, pH 8.0). Add WST-8/1-mPMS mixture (final concentration: 10-50 µM WST-8) and incubate for 5-30 minutes at 37°C. Measure absorbance at 450 nm with reference at 600 nm. The assay exhibits linear response between 0.1-50 µM NADPH [5].

  • Traditional 340 nm Method: Prepare NADPH standards similarly without WST-8 components. Measure direct absorbance at 340 nm against blank. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹ [3] [5].

Enzyme Kinetics Applications

Cytochrome P450 (CYP) Enzyme Assays

Cytochrome P450 enzymes represent a major focus in drug metabolism studies, and this compound serves as an essential cofactor in these systems. The following protocol outlines a comprehensive approach for assessing CYP inhibition kinetics using human liver microsomes (HLMs) or recombinant CYP isoforms [6]:

  • Reaction Setup: Prepare incubation mixtures consisting of:

    • Enzyme source: HLMs (0.5 mg/mL) or recombinant CYP isoforms (10 pmol)
    • Substrate probe: CYP-specific substrates (e.g., midazolam for CYP3A4)
    • Inhibitor/compound: Test compound at multiple concentrations
    • Buffer: 0.1 M sodium phosphate buffer (pH 7.4)
    • Total volume: 0.2 mL
  • Pre-incubation: Warm mixtures for 5 minutes at 37°C in a shaking water bath

  • Reaction Initiation: Add this compound (final concentration: 1 mg/mL, approximately 1.2 mM)

  • Incubation: Maintain at 37°C for predetermined time (typically 10-60 minutes)

  • Reaction Termination: Add equal volume of ice-cold acetonitrile or methanol

  • Analysis: Quantify metabolite formation using HPLC-MS/MS with appropriate transitions [6]

Table 2: CYP Isoform-Specific Probe Substrates and Reaction Conditions

CYP Isoform Probe Substrate Typical Substrate Concentration Metabolite Measured NADPH Concentration
CYP1A2 Phenacetin 50 µM Acetaminophen 1.2 mM
CYP2A6 Coumarin 5 µM 7-Hydroxycoumarin 1.2 mM
CYP2C9 Tolbutamide 100 µM 4-Hydroxytolbutamide 1.2 mM
CYP2C19 S-Mephenytoin 50 µM 4-Hydroxymephenytoin 1.2 mM
CYP2D6 Metoprolol 50 µM α-Hydroxymetoprolol 1.2 mM
CYP2E1 Chlorzoxazone 100 µM 6-Hydroxychlorzoxazone 1.2 mM
CYP3A4 Midazolam 5 µM 1-Hydroxymidazolam 1.2 mM
NADPH Oxidase (NOX) Assays

NADPH oxidases purposefully generate reactive oxygen species (ROS) and represent important targets in immunomodulation, fibrosis, and cancer research. The following protocol outlines a spectrophotometric method for assessing NOX activity [3] [7]:

  • Sample Preparation: Prepare cell lysates or membrane fractions containing NOX enzymes

  • Reaction Mixture:

    • Enzyme source: NOX-containing preparation
    • NADPH: 100-200 µM this compound
    • Buffer: 50 mM phosphate buffer (pH 7.0)
    • Inhibitors: Include appropriate controls (e.g., DPI, VAS2870)
  • Kinetic Measurement: Monitor NADPH oxidation at 340 nm (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹) for 10-30 minutes at 37°C

  • Data Analysis: Calculate NOX activity as nmol NADPH oxidized/min/mg protein

Important considerations: Include controls for non-specific NADPH oxidation and potential interference from ROS-scavenging compounds. Many reported NOX inhibitors demonstrate significant ROS-scavenging and/or assay-interfering properties rather than direct enzyme inhibition. Diphenylene iodonium (DPI) reacts with both flavin and heme prosthetic groups of NOXs, while VAS2870 and VAS3947 inhibit through covalent alkylation of a conserved cysteine residue in the dehydrogenase domain [7].

NADPH-Dependent Redox Pathways

This compound occupies a central position in cellular redox homeostasis, serving as the primary electron donor for multiple crucial antioxidant systems. The reduced form of NADPH plays a vital role in the functions of three major antioxidant enzymes: peroxiredoxins, glutathione peroxidases, and catalase. NADPH provides the necessary reducing equivalents for the regeneration of these systems through the thioredoxin/thioredoxin reductase and glutathione/glutathione reductase systems, while simultaneously protecting catalase from hydrogen peroxide-induced inactivation [3].

The oxidation of NADPH initiates a cascade of reactions that form an extensive redox network with significant translational potential in metabolic research. The diagram below illustrates three major redox pathways initiated by NADPH oxidation, highlighting its critical role in cellular defense mechanisms:

RedoxPathways NADPH-Dependent Redox Signaling Pathways NADPH NADPH NOS NOS NADPH->NOS Electrons TrxR_ox TrxR (Oxidized) NADPH->TrxR_ox Reduces GR_ox GR (Oxidized) NADPH->GR_ox Reduces NO NO NOS->NO Produces TrxR_red TrxR (Reduced) TrxR_ox->TrxR_red Prx_ox Peroxiredoxin (Oxidized) TrxR_red->Prx_ox Reduces Prx_red Peroxiredoxin (Reduced) Prx_ox->Prx_red H2O2 H₂O₂ Prx_red->H2O2 Neutralizes GR_red GR (Reduced) GR_ox->GR_red GSSG GSSG (Oxidized Glutathione) GR_red->GSSG Reduces GSH GSH (Reduced Glutathione) GSSG->GSH GPx Glutathione Peroxidase GSH->GPx Activates GPx->H2O2 Neutralizes H2O H₂O H2O2->H2O

This intricate network demonstrates how NADPH oxidation substantiates the central role of this molecule in fundamental redox and metabolic pathways. The diagram describes three major redox pathways initiated by the reduction of three enzyme systems—nitric oxide synthase (NOS), thioredoxin reductase (TrxR), and glutathione reductase (GR)—with concomitant NADPH oxidation. NADPH serves as the essential electron donor to NOS, which generates nitric oxide (NO•), a key signaling molecule. Additionally, NADPH oxidation provides electrons for regenerating the active reduced form of TrxR, enabling reduction (activation) of peroxiredoxin to neutralize peroxides. Similarly, NADPH oxidation facilitates the transformation of GR to its reduced state, allowing reduction of glutathione disulfide (GSSG) back to glutathione (GSH), which in turn activates glutathione peroxidase—an important antioxidant enzyme [3].

Experimental Protocols and Workflows

Comprehensive Dehydrogenase Assay Protocol

The following workflow illustrates the complete experimental procedure for conducting dehydrogenase enzyme kinetics studies using this compound:

DehydrogenaseWorkflow Dehydrogenase Enzyme Kinetics Workflow Start Assay Preparation BufferPrep Prepare Reaction Buffer (0.1 M phosphate, pH 7.4) Start->BufferPrep NADPHPrep Prepare this compound (1-10 mM stock in buffer) BufferPrep->NADPHPrep EnzymePrep Prepare Enzyme Solution (HLMs or purified dehydrogenase) NADPHPrep->EnzymePrep SubstratePrep Prepare Substrate Solution (CYP-specific probe substrate) EnzymePrep->SubstratePrep MixtureAssembly Assemble Reaction Mixture (Buffer + Substrate + Enzyme) SubstratePrep->MixtureAssembly PreIncubation Pre-incubate 5 min at 37°C MixtureAssembly->PreIncubation ReactionInitiation Initiate Reaction with NADPH (1.2 mM final concentration) PreIncubation->ReactionInitiation Incubation Incubate at 37°C (Time: 10-60 minutes) ReactionInitiation->Incubation ReactionTermination Terminate Reaction (Ice-cold acetonitrile) Incubation->ReactionTermination Analysis Analyze Metabolite Formation (HPLC-MS/MS or spectrophotometry) ReactionTermination->Analysis DataProcessing Process Kinetic Data (Calculate Km, Vmax, Ki) Analysis->DataProcessing

Optimization Considerations for NADPH-Dependent Assays

Optimal assay conditions vary depending on the specific enzyme system under investigation. The following parameters should be optimized for each new application:

  • pH Profile: Test activity across pH 6.0-9.5 using appropriate buffers (MES, MOPS, HEPES, Tris-HCl, CAPSO). Most CYP enzymes exhibit optimal activity around pH 7.4, while some dehydrogenases may have different pH optima [5].

  • Temperature Dependence: Standard assays are typically performed at 37°C, but temperature optimization may be necessary for enzymes from non-mammalian sources.

  • Cofactor Concentration: The standard 1.2 mM NADPH concentration can be optimized between 0.1-2 mM depending on the enzyme's Km for NADPH.

  • Linear Range: Establish linearity with respect to time and protein concentration to ensure initial rate conditions.

  • Ionic Strength: Evaluate the effect of salt concentration on enzyme activity, particularly when working with membrane-associated enzymes like CYPs.

Table 3: Troubleshooting Guide for NADPH-Dependent Assays

Problem Potential Causes Solutions
Low signal-to-noise ratio NADPH degradation, enzyme instability, interfering compounds Prepare fresh NADPH solutions, include proper controls, optimize enzyme concentration
Non-linear kinetics Substrate depletion, product inhibition, enzyme inactivation Shorten incubation time, reduce enzyme concentration, verify substrate levels
High background Non-specific NADPH oxidation, auto-oxidation, impure reagents Include no-enzyme controls, purge with nitrogen, use higher purity reagents
Poor reproducibility NADPH instability, temperature fluctuations, pipetting errors Standardize protocols, use fresh NADPH aliquots, maintain consistent temperature

Practical Applications in Drug Development

Drug Metabolism Studies

This compound is indispensable in cytochrome P450 inhibition assays, which are critical for predicting drug-drug interactions in pharmaceutical development. The study of sodium tanshinone IIA sulfonate (STS) provides an excellent example of a systematic approach to CYP inhibition profiling. In this investigation, researchers screened seven major human CYP enzymes using specific probe substrates and demonstrated that STS selectively inhibited CYP3A4 in a dose-dependent manner, with minimal effects on CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP2C19. The kinetic parameters determined were Km = 54.8 ± 14.6 µM and Vmax = 0.9 ± 0.1 nmol/mg protein/min for HLMs, and Km = 7.5 ± 1.4 µM and Vmax = 6.8 ± 0.3 nmol/nmol P450/min for recombinant CYP3A4 [6].

These findings illustrate the importance of comprehensive CYP profiling early in drug development to identify potential drug interaction risks. The experimental approach described can be adapted for evaluating any new chemical entity's interaction potential with major drug-metabolizing enzymes, providing critical data for regulatory submissions and clinical development planning.

Redox Biology and Oxidative Stress Research

The role of NADPH in maintaining cellular redox homeostasis extends to numerous research applications in oxidative stress and cancer metabolism. This compound serves as an essential component in assays measuring NADPH oxidase activity, which plays crucial roles in host defense, signaling, and oxidative stress generation. Additionally, the measurement of NADPH-dependent enzyme activities provides insights into the redox status of cells and tissues, which is particularly relevant in cancer research where many tumor cells exhibit altered NADPH metabolism to support rapid proliferation and combat oxidative stress [3] [7] [4].

Spectrophotometric assays have been developed for key NADPH-related biomarkers, allowing researchers to assess the bioenergetic and oxidative stress status in biological samples. These assays include measurements of NADPH itself, as well as NADPH-dependent enzymes such as NADPH oxidase, peroxiredoxin, thioredoxin reductase, and nitric oxide synthase. The availability of these validated protocols enables comprehensive assessment of the NADPH-dependent redox network in response to various stimuli, facilitating research into conditions characterized by oxidative stress imbalance [3].

Conclusion

This compound represents an essential reagent for enzyme kinetics studies across multiple research domains, particularly in drug metabolism, redox biology, and enzyme characterization. The protocols and applications detailed in these notes provide researchers with robust methodologies for conducting informative kinetic assays, with appropriate detection methods selected based on sensitivity requirements and available instrumentation. The critical role of NADPH in maintaining cellular redox balance and supporting biosynthetic processes further underscores its importance in biochemical and pharmacological research. By implementing these standardized approaches, researchers can generate reliable, reproducible data to advance understanding of enzyme mechanisms, drug interactions, and cellular metabolism.

References

Comprehensive Application Notes and Protocols: NADPH Tetrasodium Salt in Cytochrome P450 Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NADPH Tetrasodium Salt and the Cytochrome P450 System

This compound (CAS 2646-71-1) is a critical cofactor in biological systems, playing an indispensable role in electron transfer processes essential for cytochrome P450 (CYP450) enzyme function. With the molecular formula C₂₁H₂₆N₇O₁₇P₃•4Na and a molecular weight of 833.35, this compound features enhanced solubility compared to other NADPH forms, facilitating its use in various biochemical assays. The tetrasodium salt form is particularly advantageous in aqueous solutions commonly used in in vitro experimental systems, enabling more accurate and efficient incorporation into research protocols [1].

The cytochrome P450 system represents a superfamily of hemoprotein enzymes responsible for metabolizing numerous exogenous and endogenous compounds, including approximately 75% of pharmaceutical drugs. These enzymes require sequential electron transfer from NADPH to catalyze oxidative transformations of substrates. This compound serves as the primary electron donor in these reactions, working in concert with NADPH-cytochrome P450 reductase (CPR) to deliver electrons to the P450 heme center, enabling catalytic function [2] [3]. This application note provides comprehensive information on the properties, mechanisms, and experimental protocols for utilizing this compound in cytochrome P450 research, with particular emphasis on applications relevant to drug discovery and development professionals.

Chemical Properties and Research Applications

Chemical Characteristics and Specifications

This compound is characterized by several key chemical properties that make it particularly suitable for in vitro research applications. The compound has a purity of ≥95% and is typically supplied in 25 mg, 50 mg, 250 mg, and 1 g quantities, with pricing corresponding to volume [1]. Its enhanced aqueous solubility compared to other NADPH salt forms allows researchers to prepare concentrated stock solutions that can be conveniently added to reaction mixtures without significantly altering ionic strength or pH conditions. This property is particularly valuable in high-throughput screening environments where consistency and reproducibility are paramount.

Table 1: Specifications of this compound

Property Specification
CAS Number 2646-71-1
Molecular Weight 833.35 g/mol
Molecular Formula C₂₁H₂₆N₇O₁₇P₃•4Na
Purity ≥95%
Alternate Names β-NADPH
Storage Conditions -20°C, desiccated
Solubility Highly soluble in aqueous solutions
Research Applications in Drug Metabolism

This compound serves as an essential component in numerous research applications focused on drug metabolism and toxicity assessment:

  • Enzyme Kinetics Studies: Used to determine Kₘ and Vₘₐₓ values for CYP450 enzymes, providing crucial information about metabolic rates and enzyme-substrate affinity [2] [4].

  • Reaction Phenotyping: Employed in systems containing specific CYP450 enzymes to identify which isoforms are responsible for metabolizing particular compounds [2].

  • Drug-Drug Interaction Assessment: Utilized in CYP450 inhibition assays to evaluate the potential for interactions between investigational drugs [4].

  • Oxidative Stress Research: Serves as a substrate for NADPH oxidase in studies examining reactive oxygen species generation and cellular stress responses [1].

  • Reductive Biosynthesis: Functions as an electron donor in pathways involving fatty acid, cholesterol, and steroid biosynthesis [1].

The versatility of this compound across these diverse research areas underscores its fundamental importance in pharmacological and toxicological investigations.

Electron Transfer Mechanism in the Cytochrome P450 System

NADPH-Cytochrome P450 Reductase (CPR) Function

NADPH-cytochrome P450 reductase (CPR) serves as the essential flavoprotein intermediate that transfers electrons from NADPH to cytochrome P450 enzymes. CPR is a ~78 kDa membrane-bound protein containing both FAD and FMN as prosthetic groups, organized into distinct structural domains [5] [6]. The electron transfer mechanism follows a precise sequence: initially, NADPH donates two electrons as a hydride ion to FAD, which subsequently transfers electrons one at a time to FMN. Finally, the reduced FMN hydroquinone (FMNH₂) donates electrons individually to the heme iron of cytochrome P450 enzymes [7] [6]. This carefully orchestrated process ensures that the two-electron donor (NADPH) can effectively supply single electrons to the P450 catalytic cycle, which requires sequential one-electron reductions.

Recent research has revealed that the conformational dynamics of CPR play a crucial role in regulating electron transfer. CPR undergoes significant structural rearrangements between a closed conformation that facilitates interflavin electron transfer (from FAD to FMN) and an open conformation that enables FMN to interact with and reduce cytochrome P450 partners [6]. This conformational switching ensures that electrons are transferred efficiently between flavins while also allowing productive interactions with redox partners. The open conformation exposes the FMN binding domain, facilitating docking with the proximal surface of cytochrome P450 enzymes and subsequent electron transfer to the heme center [5].

Cytochrome P450 Catalytic Cycle

The cytochrome P450 catalytic cycle involves multiple steps, with NADPH playing an essential role in two critical reduction events:

  • The first electron transfer reduces ferric CYP450 (Fe³⁺) to ferrous CYP450 (Fe²⁺), enabling oxygen binding.

  • The second electron transfer reduces the oxyferrous complex (Fe²⁺-O₂), leading to O-O bond cleavage and formation of the highly reactive compound I species (Fe⁴⁺=O).

This reactive intermediate then abstracts a hydrogen atom from the substrate, leading to hydroxylation and product formation [3] [6].

Table 2: Key Components of the Microsomal Electron Transfer System

Component Function Electron Transfer Role
NADPH Primary electron donor Provides two electrons as a hydride ion
CPR-FAD Electron entry point Accepts hydride from NADPH
CPR-FMN Electron exit point Transfers electrons one at a time to CYP450
Cytochrome P450 Terminal oxygenase Accepts electrons for catalytic function
Cytochrome b₅ Alternative electron donor Can provide second electron to some CYP450s

P450_cycle NADPH NADPH CPR CPR NADPH->CPR 2e⁻ transfer CYP450 CYP450 CPR->CYP450 1e⁻ transfers Product Product CYP450->Product hydroxylation Substrate Substrate Substrate->CYP450 binding

Figure 1: Electron Transfer Pathway from NADPH to Cytochrome P450. This compound provides electrons that flow through CPR to cytochrome P450 enzymes, enabling substrate hydroxylation.

Experimental Applications and Model Systems

In Vitro Systems for CYP450 Studies

Various in vitro systems have been developed to study CYP450 metabolism, each with distinct advantages and limitations. Research has demonstrated significant differences in catalytic efficiency between these systems, highlighting the importance of selecting appropriate experimental models [2]:

  • Human hepatic microsomes: Contain native complement of CYP450 enzymes and CPR, but represent a complex mixed system.

  • Recombinant supersomal systems: Baculovirus-transfected insect cells expressing specific human CYP450 enzymes with or without cytochrome b₅.

  • Reconstituted systems: Purified CYP450 enzymes reconstituted with CPR in liposomes with defined lipid composition.

  • Hepatocytes: Cryopreserved human hepatocytes maintain physiological enzyme expression and cofactor levels.

Comparative studies have demonstrated that supersomal systems containing human CYP3A4 and cytochrome b₅ exhibit particularly high efficiency in oxidizing both exogenous compounds like α-naphthoflavone and endogenous substrates such as testosterone [2]. These systems provide a controlled environment for studying specific metabolic pathways without the complexity of full metabolic networks found in hepatocytes or liver microsomes.

Quantitative CYP450 Analysis Methods

Several analytical techniques are employed to quantify CYP450 activity and expression in research settings:

  • Spectral P450 quantification: Based on the characteristic ~450 nm absorption peak of the reduced CO-bound P450 complex [3].

  • NADPH-cytochrome c reduction: Measures CPR activity using cytochrome c as an artificial electron acceptor [3] [7].

  • LC-MS/MS peptide analysis: Quantifies specific CYP450 protein levels using proteolytic peptides as surrogates [4].

  • Substrate depletion and metabolite formation: Monitors specific CYP450 activities using probe substrates [4].

The spectral P450 assay remains a fundamental method for quantifying total active CYP450 content in biological preparations. This assay exploits the unique spectral property of reduced P450 enzymes complexed with carbon monoxide, which exhibits a maximum absorbance at approximately 450 nm due to the signature cysteine thiolate ligand to the heme iron [3].

Table 3: Typical Experimental Conditions for CYP450 Assays Using this compound

Parameter Standard Condition Variations Application Context
NADPH Concentration 1 mM 0.1-2 mM Most metabolic assays
Incubation Temperature 37°C 30-37°C Physiological relevance
Buffer System 100 mM potassium phosphate, pH 7.4 Tris-HCl, HEPES pH optimization
MgCl₂ 10 mM 3-10 mM Enzyme activation
Microsomal Protein 0.1-1 mg/mL Varies by system Linear reaction conditions
Incubation Time 5-60 min Time course Kinetic determinations

Detailed Experimental Protocols

CYP450 Inhibition Assay Using Human Liver Microsomes

Purpose: This protocol describes a comprehensive method for evaluating the inhibitory potential of investigational compounds on major CYP450 enzymes, essential for assessing drug interaction risks [4].

Materials and Reagents:

  • Human liver microsomes (commercial sources, typically 20 mg/mL protein concentration)
  • This compound (prepared as 10 mM stock solution in buffer)
  • 100 mM phosphate buffer (PBS, pH 7.4)
  • CYP450-specific probe substrates and their corresponding inhibitors
  • Internal standard for LC-MS/MS analysis
  • Test compounds dissolved in appropriate solvent (typically DMSO, final concentration ≤0.1%)

Procedure:

  • Prepare incubation mixtures containing 100 mM phosphate buffer (pH 7.4), human liver microsomes (0.1-0.5 mg/mL final protein concentration), and MgCl₂ (10 mM).

  • Add specific CYP450 probe substrates at approximate Kₘ concentrations:

    • CYP3A4: Testosterone (50 μM) or midazolam (5 μM)
    • CYP2D6: Dextromethorphan (5 μM)
    • CYP2C9: Diclofenac (10 μM)
    • CYP2C19: S-mephenytoin (40 μM)
    • CYP1A2: Phenacetin (50 μM)
  • Pre-incubate the mixture for 3-5 minutes at 37°C in a water bath with shaking.

  • Initiate reactions by adding this compound (1 mM final concentration).

  • Incubate for appropriate time (typically 10-45 minutes) based on metabolic linearity.

  • Terminate reactions by adding an equal volume of ice-cold acetonitrile containing internal standard.

  • Centrifuge at high speed (≥3000 × g) for 10 minutes to precipitate proteins.

  • Analyze supernatants by LC-MS/MS for metabolite formation.

Data Analysis: Calculate percent inhibition relative to vehicle control. For IC₅₀ determinations, test multiple concentrations of inhibitor (typically 0.1-100 μM) and fit data to appropriate inhibition models.

Metabolic Stability Assessment Using Cryopreserved Hepatocytes

Purpose: This protocol evaluates the intrinsic metabolic stability of compounds in a physiologically relevant system containing full complement of drug-metabolizing enzymes [4].

Materials and Reagents:

  • Cryopreserved human hepatocytes (commercial sources)
  • This compound (optional supplement)
  • Williams E Medium with maintenance supplements
  • Test compound dissolved in DMSO (final concentration ≤0.1%)
  • Quench solution: acetonitrile with internal standard

Procedure:

  • Thaw cryopreserved hepatocytes rapidly according to supplier recommendations.

  • Determine cell viability using trypan blue exclusion (should be ≥80% for reliable results).

  • Adjust cell density to 0.5-1.0 × 10⁶ viable cells/mL in Williams E Medium.

  • Add test compound (typically 1 μM final concentration) to cell suspension.

  • Incubate at 37°C with gentle shaking in a CO₂ incubator.

  • Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Quench reactions with 2 volumes of ice-cold acetonitrile containing internal standard.

  • Centrifuge and analyze supernatants by LC-MS/MS for parent compound depletion.

Data Analysis: Calculate half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) using the following equations:

  • t₁/₂ = 0.693 / k, where k is the elimination rate constant
  • CLᵢₙₜ = (0.693 / t₁/₂) × (Incubation volume / Number of cells) × Scaling factors

workflow Microsomes Microsomes Incubation Incubation Microsomes->Incubation NADPH NADPH NADPH->Incubation Substrate Substrate Substrate->Incubation Quench Quench Incubation->Quench predetermined time Analysis Analysis Quench->Analysis Data Data Analysis->Data

Figure 2: Experimental Workflow for CYP450 Inhibition and Metabolic Stability Assays. This general workflow illustrates the key steps in conducting in vitro CYP450 studies with this compound.

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions

Several technical challenges may arise when working with this compound in CYP450 systems:

  • Non-linear reaction kinetics: If metabolite formation is not linear with time or protein concentration, verify NADPH stability, reduce incubation time, or decrease protein concentration.

  • Low metabolic activity: Confirm this compound freshness and proper storage (-20°C, desiccated), check for microbial contamination, and verify buffer pH (7.4 optimal).

  • High background in controls: Include appropriate controls (no NADPH, heat-inactivated enzymes) and ensure proper sample processing to minimize non-enzymatic degradation.

  • Solvent effects: Maintain organic solvent concentrations below 1% (preferably ≤0.1%) as higher levels can disrupt enzyme activity.

  • Non-specific binding: Use low-binding plates or tubes when working with compounds that may adhere to surfaces, and include appropriate controls.

Recent advances in nanodisc technology have provided new approaches to address challenges related to membrane protein orientation and interactions. The development of nonionic inulin-based polymer nanodiscs enables the construction of CPR–P450 complexes in membrane-mimicking environments, even when proteins carry opposite net charges [6]. This technology allows investigation of CPR orientations and electron transfer properties in physiologically relevant membrane settings without the disruptive effects of traditional amphipathic polymers.

NADPH Stability and Storage Considerations

This compound is susceptible to degradation under suboptimal conditions. Proper handling is essential for obtaining reliable results:

  • Storage conditions: Desiccated at -20°C, protected from light
  • Solution stability: Freshly prepared NADPH solutions should be used immediately or stored on ice for short periods
  • Quality assessment: Monitor NADPH integrity by absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹)
  • Freeze-thaw cycles: Avoid repeated freezing and thawing of stock solutions

Table 4: Troubleshooting Guide for Common Experimental Issues

Problem Potential Causes Solutions
Low enzyme activity Degraded NADPH, incorrect pH, enzyme inactivation Use fresh NADPH, verify buffer pH, check enzyme storage
High variability Inconsistent pipetting, uneven heating, substrate precipitation Calibrate pipettes, use water bath with shaking, verify substrate solubility
Non-Michaelis-Menten kinetics CYP450 allosterism, multiple binding sites, effector presence Test for cooperativity, use appropriate kinetic models
Lack of metabolite formation Incorrect probe substrate, wrong MS detection settings Verify substrate specificity, optimize MS parameters
Excessive substrate depletion Too high enzyme concentration, long incubation times Optimize protein concentration, shorten incubation time

Emerging Research and Future Perspectives

Recent advances in structural biology and computational methods have significantly enhanced our understanding of CPR-mediated electron transfer. Single-molecule FRET techniques combined with site-specific incorporation of noncanonical amino acids now enable high-resolution distance measurements and dynamic structural insights into CPR conformational states [6]. Similarly, site-directed spin labeling electron paramagnetic resonance provides complementary information about domain movements and redox-dependent structural changes. These approaches have revealed that CPR's conformational dynamics are tightly coupled to its redox transitions, with large-scale domain movements essential for switching between closed and open states.

The growing recognition of CPR's role in human disease beyond drug metabolism presents new research directions. CPR contributes to the activation of several clinically approved anticancer drugs and has emerged as a potential therapeutic target in regulating ferroptosis [6]. Additionally, polymorphisms in CPR genes may contribute to interindividual variability in drug responses, suggesting potential applications in personalized medicine. Future research will likely focus on developing more physiologically relevant in vitro systems that better recapitulate the membrane environment and protein interactions occurring in vivo, potentially leading to improved prediction of clinical drug metabolism from preclinical data.

Conclusion

This compound remains an essential reagent for studying cytochrome P450 enzymes and related systems. Its enhanced solubility, stability, and compatibility with various assay formats make it particularly valuable for drug metabolism research. Understanding the electron transfer mechanism, including CPR's conformational dynamics and domain movements, provides crucial insights for interpreting experimental results and designing appropriate studies. The protocols described herein offer robust methods for investigating CYP450 inhibition, metabolic stability, and enzyme kinetics, supporting critical decisions in drug discovery and development. As research technologies continue to advance, particularly in structural biology and membrane protein biochemistry, our understanding of NADPH-dependent electron transfer processes will further deepen, potentially revealing new opportunities for therapeutic intervention and personalized medicine.

References

NADPH in Reductase Enzymes: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NADPH-Dependent Reductase Systems

Nicotinamide adenine dinucleotide phosphate (NADPH) serves as an essential electron donor in a vast array of reductase-catalyzed reactions, playing a critical role in drug metabolism, biosynthesis, and bioremediation. Reductase enzymes, including cytochrome P450 reductases (CPR), NADPH oxidases (NOX), and various specialty reductases, rely on NADPH to supply the reducing equivalents necessary for their catalytic cycles. Understanding the mechanisms of electron transfer and mastering the practical application of these systems is fundamental for advancements in drug development, synthetic biology, and enzymology. This document provides a detailed overview of the underlying mechanisms and standardized protocols for studying and utilizing these enzymes in research and industrial applications [1] [2].

Structural Mechanisms and Electron Transfer Pathways

The core function of NADPH in reductase systems is the sequential transfer of electrons through enzyme-bound cofactors to a final substrate or electron acceptor.

Universal Electron Transfer Mechanism

Most NADPH-dependent reductases follow a conserved electron transfer chain. The general scheme of electron flow is: NADPH → FAD → FMN → Terminal Acceptor (e.g., P450, Heme, Substrate) [2]

In this process, two electrons are first transferred from NADPH as a hydride ion to the flavin adenine dinucleotide (FAD) cofactor. These electrons are then passed one at a time to the flavin mononucleotide (FMN) cofactor. Finally, the reduced FMN donates electrons one at a time to the redox partner or substrate [1].

Conformational Dynamics in Cytochrome P450 Reductase (CPR)

CPR exhibits large-scale conformational transitions that are tightly coupled to its redox cycle, as illustrated below. The enzyme shifts between a closed conformation, which facilitates efficient interflavin electron transfer from FAD to FMN, and an open conformation, which enables the reduced FMN domain to interact with and donate electrons to partner proteins like cytochrome P450 [1].

CPR_Cycle Closed Closed Conformation FMN_red FMN Reduction Closed->FMN_red Interflavin e- Transfer Open Open Conformation ET_P450 e- Transfer to P450 Open->ET_P450 FMNH2 to Partner NADPH NADPH Binding FAD_red FAD Reduction NADPH->FAD_red Hydride Transfer FAD_red->Closed FMN_red->Open ET_P450->Closed Conformational Reset

Diagram 1: Conformational cycling in CPR during electron transfer. The enzyme toggles between a closed state for internal electron transfer and an open state to donate electrons to its redox partner. [1]

Quantitative Analysis of Cofactor Kinetics and Specificity

The catalytic efficiency of reductases is governed by their kinetic parameters and cofactor preference. The following table summarizes quantitative data for a selection of NADPH-dependent reductases, which is critical for experiment design and interpretation.

Table 1: Kinetic Parameters of Representative NADPH-Dependent Reductases

Enzyme Source Cofactor KM (μM) kcat (s⁻¹) kcat/KM (M⁻¹s⁻¹) Key Function
RytRedAm [3] Rhodococcus erythropolis NADPH 15 3.6 2.4 x 10⁵ Reductive amination
RytRedAm [3] Rhodococcus erythropolis NADH 247 9.0 3.64 x 10⁴ Reductive amination
SpNOX [4] Streptococcus pneumoniae NADPH / NADH - - - ROS Production
Cytochrome P450 Reductase (CPR) [1] [2] Eukaryotes (e.g., Human, Rat) NADPH ~1-20 (for NADPH) Varies by isoform - P450 Electron Donation

Key Insights from Kinetic Data:

  • Cofactor Specificity: The ~16-fold lower KM of RytRedAm for NADPH over NADH demonstrates a strong preference for the phosphorylated cofactor, which is typical of many reductases [3].
  • Engineering Potential: The ability of RytRedAm to utilize NADH, albeit less efficiently, highlights the possibility of engineering cofactor specificity to leverage the lower cost and higher stability of NADH in industrial processes [3].
  • Functional Diversity: The constitutive activity and dual cofactor usage of bacterial NOX enzymes like SpNOX make them robust model systems for structural and mechanistic studies of eukaryotic NOX homologs [4].

Detailed Experimental Protocols

Protocol: Activity Assay for Reductases Using UV-Vis Spectroscopy

This standard protocol is used to determine enzyme activity and kinetic parameters by monitoring the oxidation of NADPH to NADP⁺.

Principle: The reaction is followed by measuring the decrease in absorbance at 340 nm (A₃₄₀) due to the oxidation of NADPH (ε₃₄₀ = 6220 M⁻¹cm⁻¹) [3].

Materials:

  • Purified reductase enzyme (e.g., RytRedAm, CPR)
  • NADPH stock solution (e.g., 10 mM in appropriate buffer)
  • Substrate (e.g., carbonyl compound, cytochrome c, imine)
  • Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.0)
  • UV-grade PMMA or quartz cuvette (1 cm path length)
  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Prepare Reaction Mixture: In a 1 mL final volume, add the following to the cuvette:
    • Assay Buffer
    • Enzyme (0.1-10 μg, concentration must be optimized)
    • Substrate (at varying concentrations for kinetic studies)
  • Establish Baseline: Place the cuvette in the spectrophotometer and allow the temperature to equilibrate (e.g., 30°C). Record the A₃₄₀ for 1-2 minutes to confirm a stable baseline.
  • Initiate Reaction: Add a freshly prepared NADPH solution to a final concentration of 100-200 μM. Mix rapidly by inversion or gentle pipetting.
  • Data Acquisition: Immediately record the decrease in A₃₄₀ for 2-5 minutes. The initial linear portion of the curve should be used for rate calculations.
  • Data Analysis:
    • Calculate the rate of NADPH consumption (ΔA₃₄₀ / min).
    • Apply the Beer-Lambert law to determine the initial velocity (v₀): v₀ = (ΔA₃₄₀ / min) / (6220 M⁻¹cm⁻¹ * path length (1 cm))
    • Express activity in µmol NADPH consumed per minute per mg of enzyme.
    • For KM and Vmax determination, repeat steps 1-5 at a minimum of six different substrate concentrations and fit the data to the Michaelis-Menten equation.

Troubleshooting Notes:

  • Non-linear Initial Rates: If the reaction is too fast, dilute the enzyme. If it is too slow, increase the enzyme concentration or check enzyme activity.
  • High Background Noise: Ensure all components are dissolved and the cuvette is clean. Use buffer without enzyme and substrate as a blank to correct for any non-enzymatic NADPH oxidation.
Protocol: Assessing the Functional Role of CPR in Herbicide Resistance

This protocol, adapted from foundational research, uses transgenic plants to validate the necessity of specific CPR isoforms for P450-mediated herbicide metabolism [5].

Workflow:

Herbicide_Protocol Step1 Generate Transgenic Lines (CYP81A12 in Arabidopsis) Step2 Cross with CPR Knockout Mutants (atr1, atr2) Step1->Step2 Step3 Confirm Genotype (PCR, ddPCR) Step2->Step3 Step4 Dose-Response Assay (Multiple Herbicides) Step3->Step4 Step5 Herbicide Metabolism Study (LC-MS) Step4->Step5 Step6 Data Analysis (GR50, Resistance Fold-Change) Step5->Step6

Diagram 2: Experimental workflow for evaluating the role of cytochrome P450 reductase (CPR) in conferring herbicide resistance through metabolic detoxification. [5]

Key Steps and Materials:

  • Plant Material: Transgenic Arabidopsis thaliana expressing a herbicide-metabolizing P450 (e.g., CYP81A12 from Echinochloa phyllopogon) is crossed with CPR knockout mutant lines (e.g., atr1-b, atr2-b). Homozygous lines are confirmed by PCR and droplet digital PCR (ddPCR) for gene copy number [5].
  • Dose-Response Assay:
    • Seeds from wild-type, CYP81A12, and CYP81A12/atr knockout lines are sown on ½ MS medium containing a gradient of herbicide concentrations (e.g., mesotrione, chlorsulfuron, penoxsulam).
    • Plants are grown in a controlled chamber (e.g., 22°C/18°C, 16h light).
    • After 10-14 days, plant survival and fresh weight are recorded. The herbicide concentration causing 50% growth reduction (GR₅₀) is calculated for each line.
  • Herbicide Metabolism Studies:
    • Leaf discs or whole seedlings from each genotype are treated with a sub-lethal dose of the herbicide.
    • Tissues are harvested at various time points, and herbicides and their potential metabolites are extracted and quantified using LC-MS/MS.
    • The rate of herbicide depletion in the different genetic backgrounds is compared.

Expected Outcome: A significant reduction in herbicide resistance and metabolism rate in CYP81A12 atr1 knockouts compared to CYP81A12 alone demonstrates the critical role of the ATR1 CPR isoform in supporting the detoxifying P450. The ATR2 isoform typically plays a secondary role [5].

Advanced Applications and Emerging Technologies

Cofactor Regeneration and Enzyme Cascades

For synthetic applications, efficient NADPH regeneration is crucial for economic viability. A common system uses Glucose Dehydrogenase (GDH):

Protocol for Reductive Amination with Cofactor Recycling:

  • Reaction Setup: In a final volume of 0.5-1.0 mL of 100 mM KPi buffer, pH 7.0, combine:
    • Carbonyl substrate (e.g., 10 mM)
    • Amine donor (e.g., 10-1000 mM)
    • NADP⁺ (0.2 mM)
    • Glucose (30 mM)
    • Purified Reductase (e.g., RytRedAm, 0.5 mg/mL)
    • GDH (e.g., from Bacillus subtilis, 10 U/mL)
  • Incubation: Stir the reaction at 500 rpm and 30°C for 4-24 hours.
  • Analysis: Quench with base, extract with ethyl acetate, and analyze the yield and enantiomeric excess of the chiral amine product by GC-FID or HPLC [3].
Cofactor-Independent Photo-enzymatic Reductions

A groundbreaking approach bypasses NADPH entirely by using light and nanomaterials to provide reducing equivalents directly from water.

Principle: A hybrid biocatalyst is assembled from cross-linked enzymes (e.g., an aldo-keto reductase, AKR) and infrared light-responsive reductive graphene quantum dots (rGQDs). Under IR illumination, rGQDs split water, generating active hydrogen species that are transferred directly to the enzyme-bound substrate [6].

Protocol Highlights:

  • Biocatalyst Preparation: AKR is cross-linked into CLEs (Cross-Linked Enzyme aggregates). rGQDs are grafted onto AKR-CLEs via self-assembly through cation-π and other non-covalent interactions [6].
  • Reaction: The substrate (e.g., a prochiral ketone) is added to an aqueous suspension of the rGQDs/AKR hybrid catalyst.
  • Illumination: The reaction mixture is irradiated with infrared light (e.g., 980 nm) for the duration of the synthesis.
  • Analysis and Recycling: Products are extracted and analyzed. The insoluble hybrid catalyst is recovered by centrifugation and can be reused for multiple cycles [6].

This system has been successfully applied to the synthesis of pharmaceutical intermediates like (R)-3,5-BTPE with high yield and enantiomeric excess (>99.99% ee) [6].

Troubleshooting Guide

Table 2: Common Issues and Solutions in Reductase Experiments

Problem Potential Cause Suggested Solution
Low or No Activity Enzyme denaturation, incorrect buffer/pH, inactive cofactor. Check enzyme storage conditions; verify buffer pH and composition; use fresh NADPH stock.
High Background NADPH Oxidation Non-enzymatic degradation, impure reagents, microbial contamination. Prepare fresh buffer; filter-sterilize solutions; include a no-enzyme control.
Poor Coupling in Cofactor Recycling Incompatible kinetics between reductase and recycling enzyme (e.g., GDH). Match the activity ratio of the two enzymes; ensure the recycling enzyme is in excess.
Irreproducible Kinetics Unstable enzyme preparation, inaccurate pipetting, temperature fluctuation. Use enzyme from the same purification batch; calibrate pipettes; use a thermally controlled spectrophotometer.

References

NADPH-TR staining for muscle fiber typing

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Principle of NADH-TR Staining

NADH-TR staining detects the activity of NADH dehydrogenase, also known as Complex I of the mitochondrial electron transport chain, along with contributions from the sarcoplasmic reticulum [1]. In this reaction:

  • NADH serves as the electron donor
  • The tetrazolium salt acts as the electron acceptor
  • Enzyme activity reduces the tetrazolium salt to an insoluble, colored formazan precipitate

This reaction simultaneously marks both mitochondrial density and the sarcoplasmic reticulum network within muscle fibers, providing a composite picture of the oxidative capacity and internal membrane architecture [1].

Table: Key Characteristics of NADH-TR Staining in Muscle Fiber Analysis

Aspect Description
Primary Target NADH dehydrogenase (Complex I) activity [1]
Additional Marking Sarcoplasmic reticulum [1]
Fiber Type Distinction Differentiates fibers based on oxidative capacity [1]
Visual Output Insoluble formazan precipitate
Staining Pattern Reticular network reflecting mitochondrial distribution [1]

NADH-TR Staining Protocol for Muscle Fiber Typing

Materials Required
  • Cryostat sections of fresh-frozen muscle tissue (8-10 μm thickness)
  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)
  • Nitro-blue tetrazolium (NBT) or Tetranitro-blue tetrazolium (TNBT)
  • Phosphate buffer (0.1M, pH 7.4)
  • Incubation chambers or Coplin jars
  • Light microscope
Step-by-Step Procedure
  • Tissue Preparation

    • Obtain fresh muscle biopsies and immediately freeze in liquid nitrogen-cooled isopentane [1]
    • Section tissue at 8-10 μm thickness using a cryostat and mount on glass slides
    • Air-dry sections for 30-60 minutes at room temperature
    • Note: Formalin-fixed, paraffin-embedded tissue is not suitable as processing destroys enzymatic activity [1]
  • Incubation Solution Preparation

    Filter the solution if any precipitate forms

  • Staining Procedure

    • Cover tissue sections with freshly prepared incubation medium
    • Incubate at 37°C for 30-45 minutes in a dark, humidified chamber
    • Monitor staining intensity periodically under a microscope
    • Terminate reaction by rinsing with distilled water
  • Post-Staining Processing

    • Counterstain if desired (optional)
    • Dehydrate through graded ethanols (70%, 95%, 100%)
    • Clear in xylene and mount with synthetic resin

Interpretation and Analysis

Expected Staining Patterns
  • Type I fibers: Dark blue to purple staining due to high mitochondrial and oxidative enzyme content [1]
  • Type IIA fibers: Moderate to dark staining reflecting intermediate oxidative capacity
  • Type IIX/B fibers: Lightest staining due to predominantly glycolytic metabolism [1]
Diagnostic Applications

NADH-TR staining is particularly valuable for identifying:

  • Ragged-red fibers in mitochondrial myopathies, showing intensely stained subsarcolemmal and intermyofibrillar areas [1]
  • Target fibers in denervation and some myopathies
  • Core-like lesions in various neuromuscular disorders
  • General patterns of oxidative enzyme distribution

Table: Comparison of NADH-TR with Other Mitochondrial Stains

Stain Cellular Target Fiber Type Specificity Key Applications
NADH-TR Mitochondria + sarcoplasmic reticulum [1] Type I > Type IIA > Type IIX/B [1] General oxidative capacity assessment
Succinate Dehydrogenase (SDH) Mitochondria (Complex II) [1] Type I > Type IIA > Type IIX/B Pure mitochondrial marker; unaffected by mtDNA mutations [1]
Cytochrome c Oxidase (COX) Mitochondria (Complex IV) [1] Type I > Type IIA > Type IIX/B Detection of mitochondrial defects; combined COX/SDH useful [1]

Technical Considerations and Troubleshooting

Common Issues and Solutions
  • Excessive background staining: Reduce incubation time or concentration of tetrazolium salt
  • Weak staining: Check reagent freshness, especially NADH which degrades rapidly
  • Artifactual staining patterns: Ensure proper freezing techniques to prevent ice crystal formation
  • Inconsistent results: Standardize incubation conditions (time, temperature, pH)
Limitations
  • NADH-TR is not a pure mitochondrial marker as it also stains sarcoplasmic reticulum [1]
  • Does not distinguish between specific mitochondrial complexes
  • Less specific for mitochondrial abnormalities compared to COX staining [1]
  • Not suitable for formalin-fixed, paraffin-embedded tissues [1]

Integration with Complementary Techniques

For comprehensive muscle fiber typing, NADH-TR should be interpreted alongside:

  • Myofibrillar ATPase staining at varying pH levels for definitive fiber type classification [1]
  • Immunofluorescence for myosin heavy chain isoforms for precise molecular fiber typing [2] [3]
  • SDH and COX staining for specific mitochondrial function assessment [1]
  • Modified Gomori trichrome for structural abnormalities [1]

Research Applications and Protocol Adaptations

The basic NADH-TR protocol can be modified for:

  • Quantitative image analysis of staining intensity
  • Combined histochemical/immunohistochemical approaches
  • Three-dimensional reconstruction of mitochondrial networks using confocal microscopy [3]
  • Assessment of therapeutic interventions on muscle oxidative capacity

Conclusion

NADH-TR staining remains a valuable, technically accessible method for evaluating the oxidative metabolic profile of skeletal muscle. While newer immunohistochemical techniques provide more precise fiber typing based on myosin heavy chain isoforms [2], NADH-TR offers unique insights into the functional metabolic characteristics of muscle fibers that complement molecular approaches. Proper technique standardization and interpretation in the context of a comprehensive histochemical panel are essential for accurate diagnostic and research applications.

References

NADPH tetrasodium salt solid-phase extraction HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of NADPH Tetrasodium Salt

The table below summarizes the key characteristics of this compound for use in experimental protocols.

Property Specification
CAS Number 2646-71-1 [1] [2]
Molecular Formula C({21})H({26})N({7})Na({4})O({17})P({3}) [2]
Molecular Weight 833.35 g/mol [2] (also reported as 837.38 g/mol [1])
Purity ≥90% (HPLC), ≥93% (enzymatic) as reported by one supplier [3]
Appearance White to light yellow solid [2] [3]
Solubility Freely soluble in water (50-100 mg/mL) [1] [3] [2]
Storage -20°C, desiccated (hygroscopic) [3] [1]

Critical Stability and Extraction Considerations

When working with NADPH in analytical workflows, its stability is a paramount concern.

  • pH and Temperature Stability: NADPH is unstable in acidic conditions and at elevated temperatures [4]. For any extraction procedure involving acid (e.g., for protein precipitation), it is crucial to neutralize the extract immediately after the extraction step to prevent rapid degradation of NADPH. A recommended method is neutralization with ammonium bicarbonate (NH(_4)HCO(_3)) [4].
  • Optimal Extraction Solvent: For protocols aiming to measure the NADPH/NADP+ ratio, a mixture of acetonitrile:methanol:water with 0.1 M formic acid (40:40:20) at 4°C has been shown to minimize interconversion between the reduced and oxidized forms, providing the most accurate results [4]. After 3 minutes of extraction, the sample should be neutralized.

Application Protocol: Online CYP Bioreactor coupled to SPE-HPLC

The following detailed protocol is adapted from automated online systems used to study the metabolism of drugs [5] [6]. In this setup, NADPH serves as the essential cofactor in a bioreactor containing metabolic enzymes. The resulting metabolites are then automatically trapped, separated, and analyzed.

Workflow Overview

The diagram below illustrates the key steps and components of this automated system.

cluster_1 Phase 1: Metabolic Reaction cluster_2 Phase 2: Analyte Trapping & Clean-up cluster_3 Phase 3: Separation & Analysis Substrate Drug Substrate Bioreactor CYP Bioreactor Substrate->Bioreactor NADPH This compound NADPH->Bioreactor Enzymes Microsomal CYP Enzymes Enzymes->Bioreactor Metabolites Generated Metabolites Bioreactor->Metabolites SPE_Column SPE Column (Trapping) Metabolites->SPE_Column Load Waste1 Waste SPE_Column->Waste1 Wash HPLC HPLC Column (Separation) SPE_Column->HPLC Elute Detector Detection (UV/MS) HPLC->Detector Waste2 Waste HPLC->Waste2

Materials and Reagents
  • This compound [5] [6]
  • Rat or human liver microsomes (source of CYP enzymes) [5] [7]
  • Drug substrate (e.g., Ethoxyresorufin, Tamoxifen, Raloxifene, Methadone) [5] [7] [6]
  • SPE sorbent: C8, C18 PolarPlus, or C18 HD phases have been used [5]
  • HPLC mobile phases: Typically buffers (e.g., phosphate) and organic modifiers like methanol or acetonitrile [5] [6]
  • Other chemicals: Magnesium chloride (MgCl₂), Potassium phosphate buffer (KPi) [5]
Step-by-Step Procedure
  • System Setup: Configure the automated online system as shown in the workflow diagram, connecting the bioreactor, SPE unit, and HPLC system via switching valves [5] [6].
  • Bioreactor Operation:
    • Prepare the reaction mixture containing the microsomal CYP enzymes, your drug substrate, and MgCl₂ in a suitable buffer (e.g., 100 mM KPi, pH 7.4) [5].
    • Initiate the metabolic reaction by adding this compound (e.g., final concentration 1 mM) [5] [6].
    • The reaction is typically performed at 37°C [5].
  • Online Solid-Phase Extraction:
    • The effluent from the bioreactor is directly loaded onto an SPE column for analyte trapping [5].
    • The SPE column is then washed with a mild aqueous solution (e.g., 1-5% methanol in water) to remove salts and unretained matrix components [5].
  • Chromatographic Separation and Analysis:
    • The trapped metabolites are eluted from the SPE column onto the HPLC column using a strong solvent, with the flow direction typically reversed for increased efficiency [5].
    • Separation is achieved using a reversed-phase gradient (e.g., water/methanol or water/acetonitrile) [5] [6].
    • Detection is performed using UV/VIS [5] or Mass Spectrometry (LC-MS) [7] [6] for identification and quantification.
Key Validation Parameters

For a robust analytical method, consider validating the following parameters based on the cited research:

  • Repeatability: The system demonstrated good inter-day and intra-day repeatability for metabolite signals [5].
  • Carry-over: Implement a system cleaning cycle between runs to remove remnants from the previous analysis [5].
  • Enzyme Kinetics: The online bioreactor system can be validated by comparing obtained enzyme kinetic parameters (e.g., Vmax, Km) with those from standard offline assays [5].

Key Technical Insights

  • NADPH Role Confirmation: This protocol underscores that this compound is a critical reagent for generating analytes (metabolites) in a bioreactor, rather than an analyte itself for SPE-HPLC in this context [5] [6].
  • System Integration is Key: The main innovation in these protocols is the fully automated, online coupling of the bioreactor to SPE and HPLC. This integration minimizes manual handling, improves reproducibility, and allows for the study of short-lived metabolites [5] [7].
  • SPE as an Interface: The SPE column primarily functions as a trapping and clean-up interface between the bioreactor and the HPLC, handling the large volume difference and protecting the analytical column [5].

References to Foundational Research

  • van Liempd, et al. Development and validation of a microsomal online cytochrome P450 bioreactor coupled to solid-phase extraction and reversed-phase liquid chromatography. Journal of Chromatography B (2005). [cited in 1, 8]
  • Oosterkamp, et al. On-line Formation, Separation, and Estrogen Receptor Affinity Screening of Cytochrome P450-Derived Metabolites of Selective Estrogen Receptor Modulators. Drug Metabolism and Disposition (2006). [cited in 8]
  • Pedersen-Bjergaard, et al. Direct coupling of a flow–flow electromembrane extraction probe to LC-MS. Analytica Chimica Acta (2016). [cited in 4]
  • Liu, et al. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Phosphate Redox Cofactors. Antioxidants & Redox Signaling (2018). [cited in 7]

References

Application Notes and Protocols: NADPH Utilization in Microsomal Cytochrome P450 Bioreactors for Drug Metabolism Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cytochrome P450 Bioreactor Systems

Cytochrome P450 (CYP) enzymes constitute a major superfamily of hemoproteins that catalyze the metabolism of approximately 75% of pharmaceuticals in clinical use today, in addition to numerous endogenous compounds and environmental toxins [1]. These membrane-bound enzymes are primarily located in the endoplasmic reticulum of hepatic tissue, though they are also expressed in extrahepatic tissues including kidneys, lungs, and brain [2]. The microsomal cytochrome P450 bioreactor represents a sophisticated in vitro technological platform that replicates the metabolic functions of hepatic tissues, enabling researchers to study metabolic pathways, identify potential metabolites, and screen for metabolic stability and drug-drug interactions during pharmaceutical development.

The core catalytic mechanism of CYP enzymes involves the reductive activation of molecular oxygen, utilizing NADPH as the primary electron donor in a process characterized by several one-electron transfer steps [3]. Within bioreactor systems, the efficient delivery of electrons from NADPH through NADPH-cytochrome P450 oxidoreductase (CYPOR) to the P450 hemoprotein is essential for maintaining enzymatic activity and achieving predictive metabolic capacity. This application note provides detailed methodologies and protocols for implementing and optimizing NADPH-dependent cytochrome P450 bioreactor systems for drug metabolism research.

Biological Background and Electron Transfer Mechanisms

Essential Components of the Microsomal P450 System

The microsomal P450 system comprises multiple protein components that work in concert to catalyze substrate oxidation:

  • Cytochrome P450 enzymes: Heme-containing monooxygenases that catalyze substrate oxidation through oxygen activation. CYP3A4 is the most abundant isoform in human liver, responsible for metabolizing over half of all therapeutic drugs [4].
  • NADPH-cytochrome P450 oxidoreductase (CYPOR): A membrane-associated diflavoprotein that serves as the primary electron transfer partner for microsomal P450 enzymes. CYPOR contains both FAD and FMN cofactors and transfers electrons from NADPH to P450 enzymes [5] [1].
  • Cytochrome b5 (b5): An accessory electron transfer protein that can enhance catalytic efficiency for certain P450-mediated reactions, particularly those catalyzed by CYP3A4 [5] [4].
  • NADH-cytochrome b5 reductase (b5R): The enzyme responsible for reducing cytochrome b5 using NADH as an electron donor [5].
Electron Transfer Pathway

The canonical electron transfer pathway in microsomal P450 systems follows a precise sequence:

  • Hydride transfer from NADPH to the FAD cofactor of CYPOR
  • Inter-flavin electron transfer from FAD to FMN within CYPOR
  • Electron donation from the FMN cofactor of CYPOR to the heme iron of P450
  • Oxygen activation and substrate oxidation at the P450 active site

The transmembrane domain of CYPOR plays a crucial role in facilitating productive interactions with cytochrome P450 enzymes. Recent solid-state NMR studies have revealed that this domain adopts an α-helical conformation in lipid bilayers, tilted approximately 13° from the membrane normal, and exhibits dynamic motions on sub-millisecond timescales that may facilitate protein-protein interactions [1].

Table 1: Key Protein Components in Microsomal P450 Systems

Component Electron Donor Function Membrane Association
CYPOR NADPH Primary electron transfer to P450 N-terminal transmembrane helix
Cytochrome b5 NADH (via b5R) or CYPOR Secondary electron donation to P450 C-terminal transmembrane helix
Cytochrome P450 CYPOR (and cytochrome b5) Substrate oxidation N-terminal transmembrane helix

Bioreactor Configurations and Methodologies

Online Microsomal Bioreactor Systems

Advanced bioreactor systems have been developed that integrate continuous-flow operation with online analytical detection, enabling real-time monitoring of metabolic reactions. These systems typically consist of several key components:

  • Bioreactor unit: Contains the enzyme source (microsomes or recombinant enzymes)
  • NADPH delivery system: Provides continuous cofactor supply
  • Solid-phase extraction (SPE) module: Concentrates and purifies metabolites
  • Chromatographic separation: Typically reversed-phase liquid chromatography
  • Detection system: Often mass spectrometry or fluorescence detection

The development of a novel online CYP bioreactor coupled to SPE-HPLC has been described, featuring a microliter-scale reaction volume that enables efficient processing of small compound quantities [2]. This system incorporates a filter unit to remove particulates that could compromise chromatographic performance, and allows for automated cleaning between experimental runs to prevent carryover.

Cofactor Supply Systems

Maintaining adequate NADPH supply is essential for sustained P450 activity in bioreactors. Several approaches have been developed:

  • Direct NADPH addition: Simple bolus addition, though this approach is costly for extended operations
  • NADPH regeneration systems: Utilize glucose-6-phosphate and glucose-6-phosphate dehydrogenase to regenerate NADPH from NADP+
  • Cofactor-free approaches: Emerging technologies that replace natural cofactors with synthetic electron donors

A recent innovation employs a photoactivated electron transfer system that replaces NADPH with a low-cost sacrificial electron donor coupled to a light-activated mediator [6]. This approach has been successfully implemented in a continuous flow photoreactor, achieving 97% residual activity after 72 hours of continuous operation.

Table 2: Comparison of NADPH Supply Methods for P450 Bioreactors

Method Advantages Limitations Suitable Applications
Direct NADPH addition Simple implementation, no additional enzymes required High cost, limited reaction duration Short-term screening assays
Enzymatic regeneration Cost-effective for extended operation, sustained NADPH levels Additional components required, system complexity Extended metabolic studies
Mediated electron transfer NADPH-free, lower operating cost, extended reactor lifetime Lower efficiency compared to NADPH, specialized equipment needed Continuous flow processes, preparative synthesis

Experimental Protocols

Protocol 1: Standard Batch Incubation with Liver Microsomes

This protocol describes a conventional batch incubation method for studying P450 metabolism using human or animal liver microsomes.

Materials:

  • Liver microsomes (commercial or isolated from tissue)
  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, 0.4 U/mL glucose-6-phosphate dehydrogenase)
  • Substrate compound dissolved in appropriate solvent (typically DMSO or methanol)
  • Potassium phosphate buffer (0.1 M, pH 7.4)
  • Stop solution (acetonitrile or acid)

Procedure:

  • Prepare incubation mixture containing 0.1 M potassium phosphate buffer (pH 7.4), microsomal protein (0.1-1.0 mg/mL), and test substrate at appropriate concentration.
  • Pre-incubate the mixture for 3-5 minutes at 37°C with gentle shaking.
  • Initiate the reaction by adding NADPH regenerating system to final concentrations listed above.
  • Incubate at 37°C for predetermined time (typically 15-60 minutes).
  • Terminate the reaction by adding stop solution (typically 2 volumes of acetonitrile).
  • Remove precipitated protein by centrifugation at 10,000 × g for 10 minutes.
  • Analyze supernatant by LC-MS/MS for metabolite identification and quantification.
Protocol 2: Continuous Flow Bioreactor Operation

This protocol describes the operation of an online microsomal bioreactor system based on published designs [2].

System Configuration:

  • Bioreactor: PEEK housing containing microsomal preparation on appropriate support
  • Mobile phase delivery: HPLC pumps with switching valves
  • SPE cartridge: C18 or similar reversed-phase material
  • Analytical column: Reversed-phase C18 column (150 × 2.1 mm, 1.8-3 μm particle size)
  • Detection: Mass spectrometer with electrospray ionization

Procedure:

  • Prepare microsomal suspension in 0.1 M potassium phosphate buffer (pH 7.4) at appropriate protein concentration.
  • Load microsomes into bioreactor chamber and equilibrate with isocratic flow of buffer.
  • Prepare substrate solution in suitable solvent and NADPH solution fresh daily.
  • Program fluid handling system to:
    • Deliver substrate and NADPH simultaneously to bioreactor at defined flow rates
    • Direct bioreactor effluent to SPE cartridge for metabolite trapping
    • Switch SPE cartridge inline with analytical column for separation
    • Re-equilibrate SPE cartridge between runs
  • Optimize residence time in bioreactor by adjusting flow rates (typically 30 seconds to 10 minutes).
  • Perform system cleaning with appropriate solvents between experiments to maintain performance.
Protocol 3: Measurement of CPR Activity in Liver Microsomes

This protocol describes the spectrophotometric determination of NADPH-cytochrome P450 reductase (CPR) activity in human liver microsomes (HLMs) using cytochrome c reduction [5].

Materials:

  • Human liver microsomes (commercial or isolated)
  • Potassium phosphate buffer (330 mM, pH 7.6)
  • Cytochrome c from bovine heart (50 μM final concentration)
  • Potassium cyanide (1 mM final concentration)
  • β-NADPH (4.2 mM solution)

Procedure:

  • Prepare reaction mixture containing 330 mM KH₂PO₄ (pH 7.6), 1 mM KCN, 50 μM cytochrome c, and 15-35 μg microsomal protein in a final volume of 1 mL.
  • Transfer mixture to 1-cm disposable cuvette and place in spectrophotometer.
  • Initiate reaction by adding 10 μL of 4.2 mM β-NADPH solution to sample cuvette.
  • Record increase in absorbance at 550 nm for 3 minutes at room temperature.
  • Calculate CPR activity using the linear portion of the absorbance-time curve and the extinction coefficient for reduced cytochrome c (ε₅₅₀ = 21.1 mM⁻¹·cm⁻¹).
  • Express activity as nmol cytochrome c reduced/min/mg protein.

Visualization of Electron Transfer Pathways

The following diagrams illustrate the key electron transfer pathways in microsomal P450 systems, created using Graphviz DOT language with the specified color palette.

Primary Electron Transfer Pathway in P450 Catalysis

P450_Pathway P450 Electron Transfer Pathway NADPH NADPH CYPOR CYPOR NADPH->CYPOR Electrons P450_ox P450 (Oxidized) CYPOR->P450_ox Electron Transfer P450_red P450 (Reduced) P450_ox->P450_red Reduction Product Product P450_red->Product Oxidation Substrate Substrate Substrate->P450_red Binding

Cytochrome b5-Dependent Alternative Electron Pathway

b5_Pathway Cytochrome b5 Electron Pathway NADH NADH b5R b5 Reductase NADH->b5R Electrons b5_ox b5 (Oxidized) b5R->b5_ox Reduction b5_red b5 (Reduced) b5_ox->b5_red Electron Transfer P450 P450 Enzyme b5_red->P450 Electron Donation CYPOR CYPOR CYPOR->P450 Primary Electron Path

Continuous Flow Bioreactor Configuration

Bioreactor_Config Continuous Flow Bioreactor System Substrate_Res Substrate Reservoir Mixer Mixer Substrate_Res->Mixer NADPH_Res NADPH Reservoir NADPH_Res->Mixer Bioreactor Bioreactor Mixer->Bioreactor SPE SPE Cartridge Bioreactor->SPE HPLC HPLC Column SPE->HPLC Detector Detector HPLC->Detector

Factors Influencing Bioreactor Performance

Impact of Donor Characteristics on Enzyme Activity

Significant interindividual variability exists in CYP3A activity, which has been partially attributed to differences in the expression levels of redox partners. Studies have demonstrated that CPR and cytochrome b5 levels are influenced by donor age, with liver microsomes from elderly male donors (≥46 years) showing approximately 27-47% lower CPR and cytochrome b5 levels compared to young male donors (≤45 years) [5]. However, multivariate regression analysis indicates that variability in CPR or cytochrome b5 expression does not significantly contribute to variability in CYP3A-mediated midazolam hydroxylation [5].

Cytochrome b5 Effects on Reaction Kinetics

The influence of cytochrome b5 on P450 catalysis is substrate-dependent and complex. In reconstituted systems containing CYP3A4, the addition of cytochrome b5 and b5R enhances the metabolism of testosterone, nifedipine, and midazolam [5] [4]. The mechanism of cytochrome b5 action remains somewhat controversial, with evidence supporting both allosteric effects (mediated through alterations in CYP spin state) and electron donation roles [4]. In some cases, cytochrome b5 may actually inhibit CYP3A4 activity depending on the specific substrate and reaction conditions [4].

Table 3: Factors Affecting Microsomal P450 Bioreactor Performance

Factor Impact on Bioreactor Performance Optimization Strategy
NADPH concentration Critical for maintaining electron flow; depletion halts catalysis Implement NADPH regeneration systems; optimize delivery rate
CPR/CYPOR activity Limits maximum electron transfer capacity Select microsomal lots with higher CPR activity; consider recombinant CPR supplementation
Cytochrome b5 content Modulates activity for specific substrates Add purified cytochrome b5 for enhanced activity where beneficial
Membrane lipid composition Affects enzyme stability and protein-protein interactions Consider synthetic lipid supplements for membrane reconstitution
Oxygen supply Essential substrate for P450 catalysis; limitation reduces activity Ensure adequate oxygen transfer in bioreactor design

Emerging Technologies and Future Directions

NADPH-Free Bioreactor Systems

Recent innovations have focused on developing alternative electron donation strategies that eliminate the requirement for expensive NADPH cofactors. One promising approach utilizes a photoactivated electron transfer system in which a low-cost sacrificial electron donor is coupled to a light-activated mediator that directly reduces CYPOR or P450 enzymes [6]. This technology has been successfully implemented in a continuous flow photoreactor, achieving full conversion of substrate in 30 seconds residence time and maintaining 97% residual activity after 72 hours of continuous operation [6].

Immobilization Strategies for Enhanced Stability

Advanced enzyme immobilization techniques significantly improve the operational stability of P450 bioreactors. The direct immobilization of P450 BM3 from clarified bacterial lysate onto reactor resins has demonstrated excellent stability, with 95% activity retention after 40 days of storage at 4°C [6]. Such approaches simplify enzyme purification and immobilization into a single step, streamlining bioreactor preparation and enhancing reproducibility.

Engineering of Fusion Proteins

Creative protein engineering approaches have developed fusion constructs linking CYPOR directly to specific P450 enzymes, resulting in optimized electron transfer efficiency through proximity effects. These engineered systems demonstrate enhanced catalytic activity and reduced uncoupling reactions, making them particularly valuable for preparative-scale biotransformations and biosynthetic applications.

Troubleshooting Guide

Common Issues and Solutions:

  • Low metabolic activity: Verify NADPH concentration and freshness; check microsomal protein integrity; confirm appropriate pH (7.4) and ionic conditions
  • Rapid activity loss: Ensure adequate oxygen supply; consider protease inhibitors to prevent proteolysis; implement continuous-flow rather than batch operation
  • Poor metabolite recovery: Optimize SPE cartridge chemistry and elution conditions; include appropriate organic modifiers
  • High background activity: Include control incubations without NADPH to assess non-P450 metabolism; use selective chemical inhibitors to confirm P450 involvement
  • Variable results between experiments: Standardize microsomal protein concentration; use consistent batch of microsomes; implement internal standards for normalization

Conclusion

Microsomal cytochrome P450 bioreactors represent invaluable tools for predicting drug metabolism and identifying potential metabolic liabilities during pharmaceutical development. The efficient utilization of NADPH is fundamental to maintaining robust bioreactor performance, and understanding the complex electron transfer pathways involving CYPOR and cytochrome b5 enables researchers to optimize experimental conditions for specific applications. Emerging technologies including NADPH-free systems and advanced immobilization approaches promise to enhance the utility and accessibility of these systems for both research and industrial applications.

References

NADPH tetrasodium salt preparation stock solutions

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: NADPH Tetrasodium Salt

NADPH (Nicotinamide Adenine Dinucleotide Phosphate) in its reduced tetrasodium salt form is a critical cofactor in numerous biochemical pathways. It serves as a primary electron donor in reductive biosynthesis and cytochrome P450-mediated reactions, and is essential for maintaining the cellular antioxidant defense system by regenerating reduced glutathione (GSH) [1] [2]. Its tetrasodium salt form is favored for its enhanced solubility in aqueous solutions [3].

Biological Functions and Applications

This compound is indispensable in modern biochemical and pharmacological research. The table below summarizes its core biological roles and associated research applications.

Biological Role Description Research Applications
Reductive Biosynthesis [1] Provides reducing equivalents for anabolic pathways. Studies on lipid synthesis, cholesterol synthesis, and fatty acid chain elongation [1] [3].
Antioxidant Defense [1] Maintains levels of reduced glutathione (GSH) to protect against reactive oxygen species (ROS) [1]. Models for studying oxidative stress and redox signaling [3].
Detoxification [1] Serves as the electron source for cytochrome P450 enzymes involved in the metabolism of drugs, steroids, and other compounds [1]. Drug metabolism studies and metabolic stability assays in liver microsomes [2].
Immune Function [1] Used by NADPH oxidase in immune cells to generate free radicals for destroying pathogens (respiratory burst) [1]. Research into immune cell function and inflammation [3].
Preparation of Stock Solutions

A properly prepared stock solution is critical for experimental reproducibility.

  • Solvent: Use purified water (e.g., Milli-Q). The salt is highly soluble, with a solubility of 50 mg/mL (approximately 60 mM) [4] [2].
  • Storage: Aliquot the solution and store at -20°C [4] [2]. Stock solutions are typically stable for up to 2 months under these conditions [2]. The solid compound should be stored desiccated at -20°C as it is hygroscopic [2].

Protocol: Preparing a 50 mM Stock Solution

  • Calculate the Mass: To prepare 1 mL of a 50 mM stock solution, use the molecular weight of 833.35 g/mol [5] [4] [3].
    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol) × 1000 (mg/g)
    • Mass = 0.050 mol/L × 0.001 L × 833.35 g/mol × 1000 = 41.67 mg
  • Weigh: Accurately weigh out 41.67 mg of this compound.
  • Dissolve: Transfer the powder to a 1 mL volumetric tube and add water to the 1 mL mark. Gently vortex or invert until completely dissolved.
  • Aliquot and Store: Immediately aliquot the solution into small, single-use tubes to minimize freeze-thaw cycles and store at -20°C [2].

The following diagram illustrates the electron transfer role of NADPH in key biochemical pathways.

G cluster_anabolic Anabolic Pathways cluster_detox Detoxification & Defense NADPH NADPH LipidSynth Lipid Synthesis NADPH->LipidSynth Provides Reducing Equivalents CholesterolSynth Cholesterol Synthesis NADPH->CholesterolSynth Provides Reducing Equivalents P450 Cytochrome P450 NADPH->P450 Electron Source GSH Reduced Glutathione (GSH) Regeneration NADPH->GSH Electron Donor Immune Immune Response (Respiratory Burst) NADPH->Immune Generates Free Radicals Labell Labell ROS Reactive Oxygen Species (ROS) Protection GSH->ROS Protects Against

Diagram: The Central Role of NADPH as an Electron Donor in Key Biochemical Pathways.

Experimental Protocol Example: Microsomal Metabolic Stability Assay

This protocol is commonly used in drug development to assess how quickly a compound is metabolized by liver enzymes [2].

Workflow Overview The assay involves incubating the test compound with liver microsomes in the presence of NADPH and measuring the disappearance of the parent compound over time.

G Start Initiate Reaction Step1 Pre-incubate Microsomes, Test Compound, and Buffer Start->Step1 Step2 Add NADPH (Cofactor) Step1->Step2 Step3 Incubate at 37°C (Aliquot at T=0, 5, 15, 30, 60 min) Step2->Step3 Step4 Stop Reaction (e.g., with Acetonitrile) Step3->Step4 Step5 Analyze by LC-MS/MS Step4->Step5 End Calculate Half-life and Clearance Step5->End

Diagram: Experimental Workflow for a Microsomal Metabolic Stability Assay.

Materials and Reagents

  • Test compound: Dissolved in an appropriate solvent (e.g., DMSO).
  • Liver microsomes: Typically from human or relevant animal species (commercially available).
  • This compound: Prepare a 50 mM stock solution in water as described above.
  • Assay buffer: 100 mM potassium phosphate buffer (pH 7.4), containing 1-3 mM MgCl₂.
  • Stop solution: Acetonitrile (often chilled).
  • Equipment: Water bath or thermoshaker (37°C), microcentrifuge, LC-MS/MS system.

Step-by-Step Procedure

  • Preparation: Prepare a master mix containing liver microsomes (e.g., 0.1-0.5 mg/mL final protein concentration) and the test compound in pre-warmed (37°C) assay buffer. Distribute the mix into microcentrifuge tubes.
  • Pre-incubation: Pre-incubate the tubes for 5 minutes at 37°C in a thermoshaker.
  • Initiate Reaction: Start the reaction by adding the NADPH stock solution to a final concentration of 1 mM.
    • Negative Control: For a no-cofactor control, add an equal volume of water instead of the NADPH solution.
  • Incubation and Sampling: Continue incubation at 37°C. Remove aliquots (e.g., 50 µL) from the reaction mixture at predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes).
  • Stop Reaction: Immediately transfer each aliquot to a tube containing a sufficient volume of ice-cold acetonitrile (e.g., 100 µL) to precipitate proteins and stop the enzymatic reaction.
  • Sample Analysis:
    • Vortex and centrifuge the stopped samples (e.g., 10,000 × g for 10 minutes) to pellet the protein.
    • Transfer the clear supernatant to a new vial and analyze via LC-MS/MS to quantify the remaining amount of the parent test compound.
  • Data Analysis: Plot the natural logarithm of the parent compound's remaining concentration versus time. The slope of the linear phase is used to calculate the in vitro half-life and intrinsic clearance.

References

Application Notes and Protocols: NADPH Tetrasodium Salt in Neuronal Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

NADPH tetrasodium salt (β-Nicotinamide adenine dinucleotide phosphate, reduced tetrasodium salt) serves as a critical electron donor in numerous biological systems, playing essential roles in cellular redox homeostasis, biosynthetic pathways, and antioxidant defense mechanisms. In neuronal research, NADPH has emerged as a crucial factor in studies investigating oxidative stress, excitotoxicity, and regulated cell death pathways such as ferroptosis. These application notes provide detailed methodologies for utilizing this compound in various neuronal experimental models, summarizing key quantitative findings and standardizing protocols for consistent implementation across research settings. [1] [2] [3]

Biochemical Properties and Mechanism of Action

Fundamental Characteristics

This compound functions as the reduced form of nicotinamide adenine dinucleotide phosphate, acting as a ubiquitous coenzyme and electron donor in reactions catalyzed by dehydrogenase and reductase enzymes. Its tetrasodium salt formulation enhances aqueous solubility, facilitating its application in biochemical and cell-based assays. The compound operates as a crucial redox cofactor in multiple metabolic pathways, maintaining cellular antioxidant systems and supporting biosynthetic processes essential for neuronal function and survival. [3]

Primary Neuroprotective Mechanisms

Table: this compound Neuroprotective Mechanisms

Mechanism Biological Significance Experimental Evidence
Electron Donation Serves as reducing equivalent for antioxidant systems Regenerates reduced glutathione (GSH) from oxidized form (GSSG) [4]
Ferroptosis Inhibition Endogenous inhibitor of iron-dependent cell death Prevents lipid peroxidation in neuronal cells [1] [5]
Redox Homeostasis Maintains cellular antioxidant capacity Supports NADPH-dependent antioxidant enzymes [2]
Detoxification Support Cofactor for cytochrome P450 systems Facilitates oxidative metabolism of neurotoxic compounds [4]

Neuronal Applications and Experimental Findings

Protection Against Excitotoxicity

Excitotoxicity, resulting from excessive glutamate receptor activation, represents a key pathological process in numerous neurological disorders. This compound demonstrates significant neuroprotective properties in models of excitotoxic insult:

  • Kainic Acid (KA) Model: Pretreatment with this compound (2.5-10 μM for 1-8 hours) significantly promoted neuronal survival in primary cortical neurons exposed to kainic acid (100 μM). Maximum protection was observed at 10 μM concentration with 4-8 hours pretreatment, effectively counteracting KA-induced reduction in cell viability. [1]
  • Mechanistic Insights: NADPH pretreatment (10 μM for 4 hours) reversed KA-induced decrease in TIGAR expression, suggesting involvement of metabolic regulation in its protective effects. [1]
Modulation of Oxidative Stress

This compound plays dual roles in oxidative stress pathways, both as a substrate for reactive oxygen species (ROS)-generating enzymes and as an essential component of antioxidant defense:

  • NADPH Oxidase System: Serves as substrate for NADPH oxidases (Nox family), which represent primary sources of pathological ROS in the central nervous system. [6]
  • Antioxidant Defense: Required for regenerating reduced glutathione, the master cellular antioxidant, through glutathione reductase activity. [4] [2]
  • Experimental Applications: Used at concentrations of 100 μM in combination with NMDA (100 μM) to stimulate ROS production in neuronal cultures, enabling study of antioxidant compounds like taurine. [6]
Inhibition of Ferroptosis

Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has been implicated in various neurodegenerative conditions:

  • This compound functions as an endogenous inhibitor of ferroptosis, with NADPH levels serving as a biomarker for ferroptosis sensitivity across cancer cell lines. [5]
  • The compound plays vital roles in lipid biosynthesis and maintenance of redox balance, directly countering the oxidative processes that drive ferroptotic cell death. [5] [2]

Experimental Protocols

In Vitro Neuroprotection Assay

Purpose: Evaluate NADPH-mediated protection against excitotoxic insult in primary neuronal cultures. [1]

Materials:

  • Primary cortical neurons (8-9 days in vitro)
  • This compound (prepare fresh stock solution in purified water)
  • Kainic acid (100 mM stock in DMSO or aqueous buffer)
  • Cell culture plates pre-coated with poly-D-lysine
  • Cell viability assay reagents (CCK-8, MTT, or LDH release assay)

Procedure:

  • Prepare NADPH working concentrations (2.5, 5, and 10 μM) in neuronal culture medium
  • Pretreat neurons with NADPH solutions for 1, 2, 4, or 8 hours
  • Add kainic acid (100 μM final concentration) and incubate for 8 hours
  • Assess cell viability using CCK-8 assay according to manufacturer's instructions
  • Measure absorbance at 450 nm and calculate percentage viability relative to control groups

Key Parameters:

  • Optimal protection: 10 μM NADPH with 4-8 hours pretreatment
  • Include controls: vehicle-only, kainic acid only, and NADPH only
  • Conduct experiments in triplicate minimum for statistical significance
Protein Expression Analysis

Purpose: Examine molecular mechanisms underlying NADPH neuroprotection. [1]

Materials:

  • Treated neuronal cultures
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • Western blot apparatus and reagents
  • Primary antibodies against target proteins (e.g., TIGAR)
  • Secondary antibodies conjugated to HRP or fluorescent tags

Procedure:

  • Pretreat neurons with this compound (10 μM) for 4 hours
  • Treat with kainic acid (100 μM) for 8 hours
  • Lyse cells in RIPA buffer, quantify protein concentration
  • Separate proteins by SDS-PAGE, transfer to PVDF membrane
  • Block membrane, incubate with primary antibodies (overnight, 4°C)
  • Incubate with appropriate secondary antibodies (1-2 hours, room temperature)
  • Detect signals using enhanced chemiluminescence or fluorescence
  • Quantify band intensities normalized to loading controls
ROS Generation Assay

Purpose: Investigate NADPH oxidase-mediated reactive oxygen species production. [6]

Materials:

  • Cultured cortical neurons (9 DIV)
  • This compound (100 μM working concentration)
  • NMDA (100 μM working concentration)
  • Dihydroethidium (DHE) or CM-H2DCFDA fluorescent probes
  • Fluorescence plate reader or microscope

Procedure:

  • Pre-incubate neurons with test compounds (e.g., taurine) for 24 hours
  • Load cells with DHE (5 μM) for 30 minutes at 37°C
  • Stimulate with NMDA (100 μM) and this compound (100 μM) for 30 minutes
  • Measure fluorescence intensity (excitation/emission: 518/605 nm for DHE)
  • Calculate ROS levels relative to control conditions

In Vivo Applications

While focusing primarily on in vitro applications, several in vivo findings inform experimental design and mechanism understanding:

  • Blood-Brain Barrier Penetration: Intravenous administration of this compound (2.5 mg/kg) significantly increased NADPH levels in both blood and brain tissue of mice, demonstrating central availability. [1]
  • Pharmacokinetics: The compound exhibits a half-life of approximately 6 hours in blood and 7 hours in brain tissue following systemic administration. [1]
  • Therapeutic Efficacy: In kainic acid-induced excitotoxicity models, NADPH administration (1-2 mg/kg intravenously for 7 days) reduced striatal lesion size, improved dyskinesia, and reversed glial cell activation. [1]

Table: Quantitative Experimental Data Summary

Parameter Values Experimental Context
In Vitro Concentrations 2.5-10 μM (pretreatment); 100 μM (ROS assays) Neuronal cultures [1] [6]
Pretreatment Duration 1-8 hours (optimal: 4-8 hours) Neuroprotection assays [1]
Solubility H2O: 35 mg/mL (42 mM); DMSO: 1.25 mg/mL (1.5 mM) Stock solution preparation [1]
In Vivo Dosage 1-2 mg/kg (intravenous) Rat excitotoxicity model [1]
Stability Store at -20°C under nitrogen, protected from moisture Long-term preservation [1] [5]

Signaling Pathways and Workflows

The neuroprotective mechanisms of this compound involve multiple interconnected pathways that can be visualized through the following experimental workflow:

G Start Experimental Setup (Primary Neuronal Cultures) NADPH_Pretreatment This compound Pretreatment (2.5-10 μM, 1-8h) Start->NADPH_Pretreatment Injury_Induction Excitotoxic Insult (Kainic Acid 100μM, 8h or NMDA 100μM, 30min) NADPH_Pretreatment->Injury_Induction Mechanism_A Antioxidant Defense Activation GSH Regeneration → Reduced Oxidative Stress Injury_Induction->Mechanism_A Mechanism_B Metabolic Pathway Modulation TIGAR Expression ↑ Injury_Induction->Mechanism_B Mechanism_C Ferroptosis Inhibition Lipid Peroxidation ↓ Injury_Induction->Mechanism_C Outcome Neuroprotection Cell Viability ↑ Neuronal Death ↓ Mechanism_A->Outcome Mechanism_B->Outcome Mechanism_C->Outcome

The molecular interactions between NADPH systems and neuronal signaling pathways can be summarized as follows:

G NADPH This compound NADPH_Oxidase NADPH Oxidase Activation NADPH->NADPH_Oxidase Substrate Glutathione_Reductase Glutathione Reductase NADPH->Glutathione_Reductase Cofactor Ferroptosis Ferroptosis Inhibition NADPH->Ferroptosis Inhibition NMDA_Receptor NMDA Receptor Activation Calcium Calcium Influx NMDA_Receptor->Calcium Calcium->NADPH_Oxidase ROS ROS Production NADPH_Oxidase->ROS GSH Reduced Glutathione (GSH) GSH->ROS Neutralization Neuroprotection Neuroprotective Outcome GSH->Neuroprotection Glutathione_Reductase->GSH GSSG Reduction Ferroptosis->Neuroprotection

Technical Considerations

Solution Preparation and Storage
  • Stock Solution: Prepare fresh solutions in purified water at 35 mg/mL (42 mM). Sonication is recommended for complete dissolution. [1]
  • Storage Conditions: Store powder at -20°C under nitrogen, protected from moisture. Avoid repeated freeze-thaw cycles of prepared solutions. [1] [5]
  • Stability: The compound is sensitive to light, temperature, and oxidation. Use amber vials and nitrogen flushing for long-term stability. [1]
Experimental Controls

Appropriate controls are essential for interpreting results:

  • Vehicle Control: Culture medium with NADPH solvent only
  • Injury Control: Excitotoxic agent without NADPH pretreatment
  • NADPH Control: NADPH treatment without injury induction
  • Positive Control: Known neuroprotective agent (e.g., MK-801 for NMDA receptor blockade)
Data Interpretation

Consider the dual nature of NADPH in neuronal systems:

  • Protective Effects: Through antioxidant systems and ferroptosis inhibition
  • Potential Detrimental Roles: As substrate for ROS-generating NADPH oxidases
  • Context Dependency: Effects may vary based on concentration, timing, and pathological model

Troubleshooting

Table: Common Experimental Issues and Solutions

Problem Potential Cause Solution
Inconsistent neuroprotection Variable NADPH stability Prepare fresh solutions, use nitrogen overlaying
Poor solubility Inadequate sonication Extend sonication time, warm slightly to 37°C
High background in viability assays NADPH interference Include NADPH-only controls, adjust baseline correction
Weak Western blot signals Insufficient protein preservation Add fresh protease inhibitors, quick freezing

Conclusion

This compound represents a versatile biochemical tool for investigating neuronal death mechanisms and developing neuroprotective strategies. Its applications span excitotoxicity models, oxidative stress research, and ferroptosis studies, providing insights into fundamental pathological processes in neurological disorders. The standardized protocols presented herein enable consistent implementation across research settings, facilitating comparison of findings and advancement of the field. Future research directions include optimizing NADPH delivery systems, exploring tissue-specific effects, and investigating temporal aspects of intervention in acute and chronic neurodegeneration models.

References

NADPH tetrasodium salt stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The following table consolidates the key physical and storage parameters for NADPH tetrasodium salt based on the gathered information.

Specification Detail
Chemical Names This compound; β-NADPH [1]
CAS Number 2646-71-1 [1]
Purity ≥95% [1] / ≥90% (HPLC), ≥93% (enzymatic) [2]
Physical Form Solid, hygroscopic (absorbs moisture) [2]
Color Yellow [2]
Solubility 50 mg/mL in water [2]
Long-Term Storage -20°C, desiccated [2]
Reconstituted Solution Stability Up to 2 months at -20°C [2]
Shipping Package Ambient temperature [2]

Handling and Preparation Guide

Proper handling is critical for maintaining the stability and performance of this compound in your assays.

  • Storage Upon Receival: Store the product at -20°C in its original, desiccated container. The "OK to freeze" specification confirms that freezing does not damage the product [2].
  • Solution Preparation:
    • Use high-purity water (e.g., HPLC-grade or Milli-Q) as a solvent to prepare your stock solution.
    • The salt is highly soluble and can be dissolved at a concentration of 50 mg/mL [2].
    • Gently mix until fully dissolved; avoid vigorous vortexing to minimize introducing oxygen into the solution.
  • Aliquoting for Stability: Once dissolved, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can degrade NADPH. Flushing vials with an inert gas like argon or nitrogen before sealing can help minimize oxidation [2].
  • Hygroscopic Nature: Since the solid is hygroscopic, it readily absorbs moisture from the air, which can promote degradation. Always weigh the powder quickly and return the container to the desiccator and -20°C freezer immediately after use [2].

Troubleshooting Common Experimental Issues

Here are solutions to common problems researchers encounter when working with NADPH.

Problem Possible Cause Solution
Unexpectedly Low Activity Degraded NADPH stock Prepare a fresh stock solution from a newly aliquoted solid. Verify the absorbance at 340 nm (A340) to confirm concentration.
High Background in No-Enzyme Controls Chemical instability of NADPH Ensure the reaction buffer is free of contaminating metals and has an appropriate pH. Use chelators like EDTA if necessary.
Poor Solubility The salt is highly soluble in water. If encountering issues, check that the correct solvent is being used and that the solid has not been compromised by improper storage.

NADPH in Redox Biology

To help contextualize its role in your experiments, the diagram below illustrates the central position of NADPH in key cellular redox pathways, which is why it is a cornerstone reagent in metabolic and oxidative stress studies [3].

nadph_pathways cluster_pathway1 Antioxidant Defense cluster_pathway2 Reductive Biosynthesis cluster_pathway3 Detoxification & Signaling NADPH NADPH Fatty_Acids Fatty_Acids NADPH->Fatty_Acids Amino_Acids Amino_Acids NADPH->Amino_Acids Cytochrome_P450 Cytochrome_P450 NADPH->Cytochrome_P450 NOS Nitric Oxide Synthase (NOS) NADPH->NOS TrxR TrxR NADPH->TrxR Reduces GR GR NADPH->GR Reduces Peroxiredoxin_Reduction Peroxiredoxin_Reduction Neutralizes Peroxides Neutralizes Peroxides Peroxiredoxin_Reduction->Neutralizes Peroxides GSH_Regeneration GSH_Regeneration Fights Oxidative Stress Fights Oxidative Stress GSH_Regeneration->Fights Oxidative Stress TrxR->Peroxiredoxin_Reduction Activates GR->GSH_Regeneration Activates

References

NADPH stock solution concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

NADPH in Experiment: Roles & Troubleshooting

The table below outlines the roles of NADPH and common issues researchers may encounter.

Aspect Description & Common Issues Troubleshooting Tips
Primary Role Essential reducing agent (electron donor) in anabolic reactions and redox homeostasis [1]. Ensure stock solution is fresh, prepared in appropriate buffer (e.g., neutral pH), and stored at -20°C or -80°C.
Common Issue: Oxidase Activity In cell-based assays, NADPH is a substrate for NADPH Oxidases (NOX), generating ROS [2] [3]. This can confound results if not part of experimental design. Use selective NOX inhibitors (e.g., ML171 for NOX1) [3] to distinguish direct NADPH effects from oxidase-derived ROS signaling.
Common Issue: Stock Stability NADPH is susceptible to degradation upon reconstitution and repeated freeze-thaw cycles, leading to loss of activity. Aliquot stock solution into single-use volumes upon preparation to minimize freeze-thaw cycles. Verify concentration spectrophotometrically before critical experiments.

Frequently Asked Questions

Q1: How do I choose a starting concentration for my NADPH stock? There is no single standard. A common range is 50-100 mM, but the optimal concentration depends on your specific assay conditions, including:

  • Final Assay Concentration: The final concentration in your reaction tube is what matters. A 100 mM stock might be diluted 1000-fold to a 100 µM working concentration.
  • Solubility & Buffer: NADPH is soluble in water or neutral buffer. Ensure your chosen concentration is fully soluble.
  • Enzyme Kinetics: Consult the literature for the enzyme you are studying. Its Km for NADPH will guide effective concentrations.

Q2: My NADPH-dependent reaction has low activity. What should I check?

  • Stock Solution Age: Prepare a fresh NADPH solution to rule out degradation.
  • Cofactor Specificity: Confirm your enzyme requires NADPH, not NADH. The structures are similar, but enzymes are typically specific [1].
  • Oxidative Loss: If your system contains ROS or oxidase contaminants, NADPH may be oxidized before reacting with your target enzyme. Use antioxidants with caution, as they may interfere with the reaction.

Q3: Are there tools to monitor NADPH dynamics in live cells? Yes. Genetically encoded biosensors like the NAPstar family allow real-time, subcellular monitoring of the NADPH/NADP+ ratio in live cells [1]. These are ideal for studying redox metabolism without extracting metabolites.

Experimental Workflow: Using a Selective NOX Inhibitor

The following diagram illustrates a typical workflow for using a selective NADPH oxidase inhibitor to dissect the role of NADPH-derived ROS in a cellular model, such as a cancer cell line.

G cluster_1 Pre-treatment & Stimulation cluster_2 Assessment & Analysis A Seed Cells B Pre-treat with NOX Inhibitor (e.g., ML171) A->B C Apply Stimulus (e.g., Growth Factor) B->C D Measure Outcome 1: ROS Production C->D E Measure Outcome 2: Phenotypic Readout (e.g., Invadopodia) C->E F Compare to Control Groups D->F E->F End Interpret Results F->End Start Begin Experiment Start->A

Protocol: Inhibiting NOX1 in a Colon Cancer Model This protocol is based on research that used the probe molecule ML171 to study invadopodia formation [3].

  • Cell Culture: Seed human colon cancer cells (e.g., DLD-1 or HT-29) in appropriate medium and allow them to adhere.
  • Inhibitor Preparation: Prepare a stock solution of ML171 (e.g., in DMSO) and a vehicle control (DMSO only).
  • Pre-treatment: Pre-treat cells with ML171 (e.g., at a final concentration near its IC50 of ~150 nM) or vehicle control for a predetermined time (e.g., 1-2 hours).
  • Stimulation: Stimulate the cells as required for your model (e.g., with a growth factor) to induce NOX1 activity and invadopodia formation.
  • Assessment:
    • ROS Measurement: Quantify cellular ROS levels using a cell-permeable fluorescent probe (e.g., CM-H2DCFDA) and fluorescence microscopy or plate reading.
    • Phenotypic Analysis: Fix and stain cells for actin (e.g., phalloidin) and invadopodia components (e.g., TKS5). Use microscopy to quantify the number and activity of invadopodia (e.g., by gelatin degradation assay).
  • Analysis: Compare ROS levels and invadopodia counts in ML171-treated cells against vehicle control and untreated cells. A significant reduction confirms the role of NOX1-derived ROS in the process.

Measuring NADP Redox State with Biosensors

For researchers interested in the dynamics of NADPH itself, the following workflow details the use of genetically encoded biosensors.

G cluster_1 Sensor Implementation cluster_2 Live-Cell Measurement A Select NAPstar Variant (based on Kr value) B Transfert/Transform Target Cells A->B C Validate Expression and Localization B->C D Apply Treatment (e.g., Oxidative Stress) C->D E Ratiometric Imaging (Ex: 400nm / Em: 515nm) Normalized to mCherry D->E F Optional: Fluorescence Lifetime Imaging (FLIM) D->F End Calculate NADPH/NADP+ Ratio E->End F->End Start Project Start Start->A

Protocol: Using NAPstar Biosensors [1]

  • Sensor Selection: Choose a NAPstar variant from the available family. For example, NAPstar1 has a Kr of 0.006, making it suitable for more oxidized conditions, while NAPstar6 (Kr=0.08) is better for reduced conditions.
  • Cell Transformation: Introduce the NAPstar DNA construct into your target cells (yeast, plant, or mammalian) via standard transfection or transformation methods.
  • Microscopy: Image live cells on a confocal microscope. Excite the T-Sapphire fluorophore at ~400 nm and collect emission at ~515 nm. Simultaneously, image the fused mCherry reference fluorophore (ex: ~587 nm, em: ~610 nm).
  • Ratiometric Calculation: For each cell and time point, calculate the ratio of T-Sapphire fluorescence to mCherry fluorescence. This ratio is proportional to the NADPH/NADP+ ratio, controlling for variations in sensor expression level.
  • Application: Apply treatments (e.g., hypoxia, light exposure in plants, oxidative stress) and monitor the ratio in real-time to observe changes in central redox metabolism.

References

preventing NADPH tetrasodium salt degradation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary factors that cause NADPH tetrasodium salt degradation? this compound is highly sensitive to moisture and light [1]. It is also inherently unstable in aqueous solutions over time, making proper storage and solution handling critical.

  • Q2: What is the correct way to store the powder form? The powder should be stored in its original light-protected container (often an amber glass bottle) in a dry, cool place. For long-term stability, it is recommended to store the powder at -20°C [2].

  • Q3: How should I prepare and store stock solutions? Use nuclease-free, sterile water to prepare stock solutions [3]. While it is soluble at 50 mM (41.67 mg/mL) or 100 mg/mL in water [3] [2], it is highly recommended to prepare stock solutions fresh daily for critical experiments. If you must store a solution, aliquot it into single-use vials and store them at or below -20°C, avoiding repeated freeze-thaw cycles.

  • Q4: The absorbance of my NADPH solution is lower than expected. What does this indicate? A lower-than-expected absorbance, particularly at 340 nm, is a strong indicator of degradation or oxidation of the NADPH. You should discard the solution and prepare a fresh one from a properly stored powder aliquot [3].

Troubleshooting Guide

Problem & Symptoms Potential Causes Recommended Solutions
Low Purity / Poor Assay Performance: Inconsistent results in enzyme kinetics (e.g., with CYB5R3 or CYP450) [4]. Degraded powder due to improper storage (moisture, light) or use of old stock solution. Verify storage conditions (-20°C, desiccated); prepare a fresh stock solution and re-test [1] [2].
Rapid Loss of Signal: Absorbance at 340 nm decreases rapidly during an experiment [3]. Oxidation from exposure to air or metal ions; solution is too old. Use fresh solution; include antioxidants in buffer if compatible with the experiment; ensure containers are sealed.
Unexpectedly Low Solubility Use of incorrect solvent (NADPH is insoluble in DMSO and ethanol) [3]. Use only water or the specified aqueous buffer for reconstitution [3].

Experimental Protocols

Protocol 1: Preparing a Standard 50 mM Stock Solution

This protocol visualizes the workflow for preparing a standard NADPH stock solution.

G Start Start Preparation Step1 Calculate mass required for 50 mM solution (41.67 mg/mL) Start->Step1 Step2 Weigh this compound (on an analytical balance) Step1->Step2 Step3 Transfer powder to volumetric flask Step2->Step3 Step4 Add nuclease-free water to desired volume Step3->Step4 Step5 Mix gently by inversion until fully dissolved Step4->Step5 Step6 Aliquot into single-use vials for storage at -20°C Step5->Step6

  • Calculation: Calculate the required mass. For a 1 mL, 50 mM solution: (833.35 g/mol * 0.050 mol/L) = 41.67 mg [2].
  • Weighing: Bring the powder to room temperature to avoid condensation. Quickly and accurately weigh the required mass using an analytical balance.
  • Dissolution: Transfer the powder to a clean volumetric flask. Add the required volume of nuclease-free, sterile water to achieve the final concentration [3]. Gently mix by inversion until completely dissolved. Do not vortex vigorously.
  • Aliquoting: Immediately aliquot the solution into single-use vials to minimize freeze-thaw cycles and oxidative stress.
  • Storage: Store the aliquots at -20°C or lower [2]. For the most sensitive applications, prepare the solution fresh daily.
Protocol 2: Verifying NADPH Concentration by Absorbance

This diagram outlines the logical workflow for verifying NADPH concentration and troubleshooting potential issues.

G Start Start Verification Step1 Dilute stock solution in buffer (e.g., 1:50 to 1:100 dilution) Start->Step1 Step2 Measure absorbance at 340 nm (A₍₃₄₀₎) using a spectrophotometer Step1->Step2 Step3 Calculate concentration using the extinction coefficient (ε = 6220 M⁻¹cm⁻¹) Step2->Step3 Decision Is measured concentration within 5% of expected value? Step3->Decision Good Solution is acceptable for use Decision->Good Yes Bad Solution is degraded Discard and prepare fresh Decision->Bad No

  • Dilution: Dilute the NADPH stock solution in an appropriate, pH-controlled buffer (e.g., 50-100 mM Tris-HCl, pH 8.0). A typical working dilution is between 1:50 and 1:100 to get an absorbance reading between 0.1 and 1.0.
  • Measurement: Blank the spectrophotometer with the buffer. Measure the absorbance of the diluted NADPH solution at 340 nm.
  • Calculation: Calculate the concentration using the Beer-Lambert law: Concentration (M) = A₍₃₄₀₎ / (6220 * path length in cm). The extinction coefficient (ε) for NADPH is 6220 M⁻¹cm⁻¹ at 340 nm.
  • Interpretation: Compare the calculated concentration to the expected concentration based on your dilution. If it is more than 5% lower, the solution has likely degraded and should be discarded.

Summary of Key Handling Information

For quick reference, the key quantitative data is summarized in the table below.

Parameter Specification Reference
Molecular Weight 833.35 g/mol (anhydrous basis) [1] [4] [2]
Purity (as supplied) ≥93% to ≥97% (HPLC, vendor-dependent) [1] [4] [2]
Solubility in Water 50 mM (41.67 mg/mL); up to 100 mg/mL reported [3] [2]
Solubility in DMSO Insoluble [3]
Extinction Coefficient 6220 M⁻¹cm⁻¹ at 340 nm Standard biochemical value
Long-Term Storage (Powder) -20°C, desiccated, in light-protected container [2]

Key Takeaways for Experimental Success

Based on the gathered information, the core principles for preventing NADPH degradation are:

  • Control the Environment: Protect from moisture and light at all times [1].
  • Manage Time and Temperature: Store powder at -20°C and prepare fresh stock solutions frequently [2]. Avoid repeated freeze-thaw cycles of stock solutions by using aliquots.
  • Verify Before Use: Use absorbance at 340 nm to confirm the concentration and integrity of your NADPH solution before starting critical experiments.

References

NADPH solubility issues in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding NADPH Stability & Key Factors

NADPH degradation is a kinetic process highly dependent on several environmental factors. The key to managing its stability lies in controlling these parameters during storage and experimental use [1].

The table below summarizes the major factors affecting NADPH stability and practical recommendations:

Factor Effect on NADPH Stability Recommended Practice
Temperature [1] Rate of degradation is proportional to temperature. Prepare solutions on ice; store frozen at -20°C or -80°C; avoid repeated freeze-thaw cycles.
pH [1] Rate of degradation is proportional to hydronium ion concentration (lower pH = faster degradation). Store and handle NADPH solutions at a neutral or slightly alkaline pH.
Buffer Anions [1] Phosphate and acetate anions catalyze degradation. Rate constants differ more at lower anion concentrations. Use buffers like Tris-HCl or HEPES; minimize phosphate/acetate concentration if their use is unavoidable.
Ionic Strength [1] Degradation rate decreases with increasing ionic strength at neutral pH. Consider the use of salts to adjust ionic strength as a potential stabilization strategy at neutral pH.
Comparative Stability [1] NADPH is generally less stable than NADH under the same conditions. Apply stricter control measures for NADPH compared to NADH.

NADPH Solution Preparation & Handling Protocol

Here is a detailed methodology for preparing and handling stable NADPH solutions.

Workflow Overview

NADPH_preparation Start Start Preparation Ice Pre-chill Buffer and Equipment on Ice Start->Ice Weigh Weigh NADPH Powder Quickly Ice->Weigh Dissolve Dissolve in Pre-chilled Buffer Weigh->Dissolve pH_Check Confirm pH is Neutral/Alkaline Dissolve->pH_Check Aliquot Aliquot into Single-Use Tubes pH_Check->Aliquot Freeze Flash-Freeze and Store at -80°C Aliquot->Freeze Thaw Thaw on Ice for Use Freeze->Thaw Discard Discard Unused Thawed Solution Thaw->Discard

Materials & Reagents

  • NADPH powder (e.g., disodium salt)
  • High-purity water (e.g., Milli-Q)
  • Appropriate buffer (e.g., 10-100 mM Tris-HCl, pH 7.4-8.5, or HEPES, pH 7.2-7.5)
  • pH meter
  • Microcentrifuge tubes
  • Ice bucket
  • pH-adjusted water (e.g., with 1 mM Tris, pH 8.0) can be used for extra stability [1].

Step-by-Step Procedure

  • Preparation: Pre-chill the buffer and any necessary equipment (tubes, pipettes) on ice.
  • Weighing: Quickly and accurately weigh the required mass of NADPH powder to minimize exposure to ambient humidity.
  • Dissolution: Gently dissolve the powder in the pre-chilled buffer. Do not vortex vigorously. Invert the tube or pipette gently to mix.
  • pH Confirmation: After dissolution, briefly check the pH of a small aliquot to ensure it remains within the neutral to alkaline range. Adjust if necessary with a dilute NaOH solution.
  • Aliquoting: Immediately aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
  • Storage: Flash-freeze aliquots in a dry-ice/ethanol bath or directly in a -80°C freezer for long-term storage. Store at -80°C for maximum stability; -20°C is acceptable for short-term use.

Frequently Asked Questions (FAQs)

Q1: Why does my NADPH solution show a decrease in absorbance at 340 nm (A₃₄₀) over time? A decrease in A₃₄₀ directly indicates the degradation of NADPH to NADP⁺, as the reduced form absorbs at 340 nm [2]. This is likely due to improper handling. Ensure you are preparing solutions on ice, using the correct buffer, storing at -80°C, and thawing on ice immediately before use.

Q2: Can I use phosphate-buffered saline (PBS) to prepare NADPH solutions? It is not recommended. Phosphate anions have been shown to catalyze the degradation of NADPH [1]. For critical experiments, use alternative buffers like Tris or HEPES. If you must use PBS, prepare the solution immediately before use and do not store it.

Q3: How long can I store a NADPH solution? There is no universal expiry time, as it depends on your handling. A properly aliquoted and flash-frozen solution at -80°C can be stable for months. Always monitor the A₃₄₀ of a fresh standard to compare against older stocks. Solutions kept on ice during experiments should be used within a few hours.

Q4: My enzyme reaction rate is slowing down. Could degraded NADPH be the cause? Yes. Inefficient regeneration of the costly NADPH cofactor can impair enzymatic catalysis [2]. Using a degraded or inactive NADPH stock will lead to reduced reaction rates and erroneous results. Always use a fresh, high-quality NADPH preparation for kinetic assays.

Q5: Is NADPH more or less stable than NADH? Under the same conditions, NADPH is generally less stable than NADH [1]. Therefore, the precautions for NADPH need to be even more rigorously applied.

Advanced Application Note: NADPH in Enzyme Systems

For systems involving NADPH-dependent enzymes like Alcohol Dehydrogenase (ADH) for cofactor regeneration, enzyme stability can also be a limiting factor. Computational protein design tools like PROSS have been successfully used to engineer mutant ADH enzymes (e.g., CbADH-6M) with significantly improved soluble expression and thermal stability, leading to much more efficient NADPH regeneration systems for industrial catalysis [2].

References

NADPH interference in ROS detection assays

Author: Smolecule Technical Support Team. Date: February 2026

Interference Mechanisms & Solutions

The table below summarizes how NADPH oxidase systems and common inhibitors can interfere with ROS assays, along with strategies to mitigate these issues.

Interference Type Specific Issue / Compound Impact on ROS Assays Recommended Solution / Alternative
Enzyme Inhibition Diphenylene iodonium (DPI) Inhibits flavoenzymes (including NOXs), but also affects xanthine oxidase, nitric oxide synthase, and cytochrome P-450 reductase, leading to non-specific results [1]. Use genetic approaches (e.g., NOX knockdown/knockout) or newer, more specific NOX inhibitors (e.g., GKT137831) [2].
Enzyme Inhibition Apocynin Lack of specificity for NOX enzymes; evidence for direct engagement with NOX is often unconvincing [2]. Avoid using apocynin or DPI as the sole evidence for NOX involvement; discuss their lack of specificity in reports [2].
False "Inhibitors" VAS2870, VAS3947 Initially thought to be NOX inhibitors, but some studies show they are covalent, bona-fide inhibitors that alkylate a cysteine residue in the NOX dehydrogenase domain [1]. Interpret results with caution; these compounds can be true inhibitors, but their effects need validation with multiple assays [1].
Assay Interference Small Molecule "Inhibitors" Many compounds described as NOX inhibitors display significant ROS-scavenging and/or assay-interfering properties, which can be mistaken for direct inhibition [1]. Use orthogonal assays and direct binding studies to distinguish true enzyme ligands from ROS-scavenging molecules [1].
System Activation NADPH Oxidase (NOX) Activity The primary purpose of NOX enzymes is to produce ROS. Their activity is a desired signal in some studies but an unwanted confounding background in others [1]. For controlled H2O2 generation, use genetically expressed d-amino acid oxidase. For superoxide, use redox cyclers like paraquat or MitoPQ [2].

Recommended Protocols for Robust ROS Detection

Here are detailed methodologies for two key approaches that can help overcome the interference issues outlined above.

Protocol 1: High-Throughput ROS Measurement using Dihydroethidium (DHE)

This protocol uses DHE as a more robust alternative to the commonly used but problematic DCFH-DA dye for quantifying intracellular ROS, particularly superoxide [3].

  • Cell Culture and Seeding:

    • Seed adherent cells (e.g., HepG2, HUH7) into a 96-well plate at a density of 10,000 cells/well in 200 µL of culture medium.
    • Incubate overnight at 37°C and 5% CO2 until they reach 80-90% confluency [3].
  • Treatment (Optional): To induce oxidative stress for assay validation, treat cells with compounds like H2O2 (e.g., 250-1000 µM) or Menadione (e.g., 25-100 µM) for 30 minutes [3].

  • DHE Staining Solution Preparation:

    • Prepare a stock solution of DHE at 5 mg/mL (15.9 mM) in DMSO.
    • Aliquot and dilute the stock with autoclaved water to a 100 µM intermediate concentration. Store aliquots at -20°C to avoid freeze-thaw degradation.
    • On the day of the experiment, dilute an aliquot with pre-warmed culture medium to achieve a final working concentration of 10 µM [3].
  • Staining Process:

    • Gently remove the treatment media and wash the cells once with 1x PBS or DMEM.
    • Add 100 µL of the 10 µM DHE working solution to each well.
    • Incubate the plate at 37°C for 30 minutes, protected from light [3].
  • Measurement and Quantification:

    • After incubation, remove the DHE solution and gently wash the wells three times with 1x PBS.
    • Measure fluorescence using a high-throughput imaging platform (e.g., CX7 Cellomics) or a plate reader. Use excitation at 480 nm and emission at 610 nm to detect the oxidized products of DHE (2-hydroxyethidium and ethidium) [3].
Protocol 2: Standardized Dithiothreitol (DTT) Assay for Particulate Matter (PM)

This protocol is crucial for environmental toxicology studies measuring the oxidative potential (OP) of PM, which can be confounded by various factors [4].

  • Sample Preparation: Extract PM components into a suitable solvent, such as a potassium phosphate buffer [4].

  • Assay Setup:

    • Incubate the PM samples with DTT in a potassium phosphate buffer. The initial DTT concentration and incubation time (typically 15-90 minutes) must be carefully controlled and reported, as they are major sources of variability [4].
    • Include appropriate positive controls and blanks.
  • Reaction Quenching and Measurement:

    • After incubation, quench the reaction by adding trichloroacetic acid (TCA).
    • The remaining DTT is quantified by reacting it with DTNB (5,5′-dithiobis(2-nitrobenzoic acid)), which produces a yellow-colored product (2-nitro-5-thiobenzoic acid, TNB) that can be measured spectrophotometrically [4].
  • Data Reporting: Report the oxidative potential as either volume-normalized (DTTv) for exposure assessment or mass-normalized (DTTm) for intrinsic property analysis of PM [4].

Experimental Workflow Visualization

To help visualize the critical steps and decision points in troubleshooting NADPH and inhibitor interference, the following diagram outlines a general workflow.

G Start Unexpected ROS Assay Result Hypo1 Is a NOX inhibitor causing interference? Start->Hypo1 Hypo2 Is NOX activity confounding the signal? Start->Hypo2 Act1 Validate inhibitor: Use genetic knockdown or specific inhibitors Hypo1->Act1 Yes Act3 Run orthogonal assays to rule out scavenging Hypo1->Act3 No Act2 Control ROS source: Use d-amino acid oxidase or redox cyclers Hypo2->Act2 Yes Result Reliable & Interpretable ROS Data Act1->Result Act2->Result Act3->Result

Key Technical Recommendations

Based on the current literature, here are the most critical actionable insights for researchers:

  • Validate Pharmacological Tools: Do not rely solely on traditional inhibitors like DPI or apocynin to prove NOX involvement. Use them with caution and confirm key findings with genetic models (e.g., NOX knockdown) or more specific pharmacological agents if available [1] [2].
  • Distinguish Inhibition from Scavenging: When a compound appears to "inhibit" ROS production, it is essential to determine if it is a true enzyme inhibitor or simply a ROS scavenger. This requires using orthogonal assays that can separate these two mechanisms [1].
  • Use Controlled ROS Generation: To conclusively link an effect to a specific ROS like H2O2, use controlled generation systems, such as genetically encoded d-amino acid oxidase, which allows for precise spatiotemporal regulation of ROS production [2].
  • Standardize Assay Conditions: For methods like the DTT assay, strictly control and report key parameters (e.g., initial DTT concentration, incubation time, light exposure) to minimize variability and improve cross-study comparability [4].

References

optimizing NADPH concentration for enzyme assays

Author: Smolecule Technical Support Team. Date: February 2026

NADPH Measurement & Regeneration Techniques

For researchers optimizing NADPH in enzyme assays, selecting the right measurement tool is crucial. The table below summarizes two prominent approaches identified in the literature.

Technique Principle Key Features Applicable Experimental Contexts

| Genetically Encoded Sensor (e.g., iNap) [1] | Fluorescence resonance energy transfer (FRET) upon NADPH binding. | • Enables real-time, subcellular monitoring (e.g., cytosol vs. mitochondria). • High specificity for NADPH over NADH. • Requires transfection and live-cell imaging setup. | • Tracking dynamic changes in cytosolic NADPH during cell senescence models [1]. • High-throughput drug screening to identify NADPH modulators [1]. | | Enzymatic Regeneration System (e.g., FNR-based) [2] | Continuous reduction of NADP+ back to NADPH using a second enzyme. | • Cost-effective for long-term or large-scale reactions. • Maintains reaction equilibrium, driving substrate conversion. • Can be coupled with light-harvesting electrodes for bias-free operation [2]. | • Continuous electrosynthesis of enantioselective products like chiral amines [2]. • Sustaining activity of NADPH-dependent enzymes (e.g., Imine Reductase) in vitro [2]. |

A Workflow for NADPH-Centric Assay Development & Troubleshooting

The following diagram integrates key concepts from recent studies into a general workflow for developing and troubleshooting NADPH-dependent assays, highlighting critical control points.

nadph_workflow cluster_monitoring Monitoring & Regeneration Options cluster_controls Critical Controls cluster_troubleshoot Troubleshooting Guide start Define Assay Objective step1 Select NADPH Monitoring Method start->step1 step2 Establish Baseline & Controls step1->step2 A Real-Time Sensing (e.g., iNap sensors) step1->A B Endpoint Measurement (e.g., Absorbance at 340nm) step1->B C Continuous Regeneration (e.g., FNR/MV system) step1->C step3 Execute Main Assay step2->step3 D Positive Control (e.g., Known activator) step2->D E Negative Control (e.g., Vehicle/Placebo) step2->E F Inhibitor Control (e.g., VAS2870 for NOX) step2->F step4 Troubleshoot Common Issues step3->step4 end Analyze Data step4->end G Rapid NADPH Depletion? step4->G H Unexpectedly High/Low NADPH Levels? step4->H I Low Product Yield? step4->I G1 • Add regeneration system • Verify enzyme/substrate purity G->G1 Check H1 • Assess compartmentalization • Screen for off-target effects H->H1 Investigate I1 • Use selective inhibitors (e.g., NOX5 inhibitors) • Ensure active 1,4-NADPH form I->I1 Optimize

Deeper Dive: Key Insights for Experimental Design

The workflow is built upon several key findings from current literature that can directly influence your experimental planning:

  • Compartmentalization is Critical: NADPH pools in the cytosol and mitochondria are regulated independently. An increase in cytosolic NADPH has been specifically observed in models of endothelial cell senescence, driven by the upregulation of G6PD [1]. Choose measurement techniques that can resolve these subcellular differences.
  • Beware of Inactive NADPH Isomers: In electrochemical regeneration systems, a common pitfall is the generation of enzymatically inactive NADPH isomers (like 1,2- or 1,6-NADPH). Using the enzyme Ferredoxin-NADP+ Reductase (FNR) ensures the production of the active 1,4-NADPH form, which is crucial for driving your assays efficiently [2].
  • Leverage Selective Inhibitors as Tools: The development of isoform-selective inhibitors, such as those targeting NOX5, provides powerful tools for probing the role of specific NADPH-consuming enzymes in your system without causing broad off-target effects [3].

References

NADPH tetrasodium salt freeze-thaw stability

Author: Smolecule Technical Support Team. Date: February 2026

Handling and Stability Guidelines

The table below summarizes key information on NADPH tetrasodium salt handling and observed stability.

Aspect Details
General Form & Storage (Lyophilized) White to off-white lyophilized powder; store at -20°C or below, protected from light [1] [2].
Stability in Solution Prepare aqueous solutions fresh daily for critical enzymatic assays [3].
Observed Short-term Frozen Solution Can be stored in frozen solution for short periods (e.g., a week) [3].
Indicator of Degradation Solution turns orange when no longer usable (observed with at least 10mM concentration) [3].
Solubility Soluble in water (100 mg/mL); insoluble in DMSO and ethanol [1].

Recommended Practices for Researchers

Based on the available information, here are practical recommendations for handling this compound in the laboratory:

  • Preparation of Solutions: For the most reliable and reproducible results, especially in enzymatic assays, prepare NADPH solutions fresh on the day of use [3]. The supplier's recommendation for fresh preparation should be prioritized for assay kits.
  • Aliquoting for Frozen Storage: If you must freeze a solution, prepare single-use aliquots to avoid repeated freeze-thaw cycles. For long-term storage of solutions, -80°C is recommended [2].
  • Visual Inspection: Always check the solution's appearance before use. A color change from clear to orange is a clear visual indicator of degradation, and the solution should be discarded [3].
  • Handling Precautions: The powder is hygroscopic (moisture-absorbing) [1] [2]. Always wear gloves and a lab coat, and work quickly to minimize exposure to air and moisture.

Decision Workflow for Solution Handling

The following chart outlines a suggested workflow for deciding how to handle your NADPH solution, incorporating the guidelines above.

NADPH_Handling Start Start: Prepare NADPH Solution Decision_Fresh Is fresh preparation critical for the assay? Start->Decision_Fresh Use_Fresh Use Fresh Solution Decision_Fresh->Use_Fresh Yes Decision_Aliquot Prepare single-use aliquots Decision_Fresh->Decision_Aliquot No Store_Frozen Store at -80°C (short-term) Decision_Aliquot->Store_Frozen Visual_Check Before Use: Visual Inspection Store_Frozen->Visual_Check Decision_Color Is solution clear and colorless? Visual_Check->Decision_Color Use_Aliquot Aliquot is OK to Use Decision_Color->Use_Aliquot Yes Discard Discard Aliquot (Do not use) Decision_Color->Discard No (e.g., orange color)

References

correcting uneven NADPH-TR staining artifacts

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting NADPH-TR Staining Artifacts

The core issue of uneven staining depth or sediment is often linked to the solubility of the dye. A established solution is a modified method using dimethyl sulfoxide (DMSO) to improve the process.

The table below summarizes the problem and the solution as identified in the literature.

Issue Likely Cause Recommended Solution Key Benefit
Long staining process; uneven dye depth; sediment/artifacts on the stained piece [1]. Poor solubility of Nitrotetrazolium Blue (NBT) in the staining solution [1]. Using a modified NADPH-TR staining method with DMSO [1]. Shorter staining time, uniform and clear staining, no impurity pollution [1].

Experimental Protocol Context

The search results confirm that a modified protocol exists but do not list the specific, step-by-step instructions.

  • The Problem with the Conventional Method: The standard NADPH-TR staining method requires using a glass rod to stir the dye solution for about 20 minutes because NBT is not easy to dissolve. This prolonged and manual process can lead to uneven staining and artifacts [1].
  • The Documented Solution: The modified method that incorporates DMSO is reported to have clear advantages over the original method, including a shorter dyeing time and more reliable results [1].

General Best Practices for Histochemical Staining

While the specific DMSO-modified protocol is crucial, general principles for consistent staining also apply. The following workflow outlines key steps to ensure reliable results, from sample preparation to imaging.

G cluster_0 Critical Steps for Quality Start Sample Preparation Fixation Fixation Start->Fixation Permeabilization Permeabilization Fixation->Permeabilization FixTime Optimize fixation time Fixation->FixTime Fixative Use methanol-free formaldehyde [2] Fixation->Fixative Staining Staining Incubation Permeabilization->Staining PermOption Acetone or Triton X-100 [2] Permeabilization->PermOption Washing Washing Staining->Washing StainTemp Control temperature (4°C to 37°C) [2] Staining->StainTemp Mounting Mounting & Curing Washing->Mounting Imaging Imaging & Analysis Mounting->Imaging AntiFade Use antifade mountant for storage [2] Mounting->AntiFade

References

NADPH tetrasodium salt HPLC purity validation

Author: Smolecule Technical Support Team. Date: February 2026

NADPH Tetrasodium Salt: Key Specifications

The table below summarizes the basic information available for this compound, which is a ubiquitous coenzyme acting as an electron donor in reactions utilizing dehydrogenase and reductase enzymes [1].

Property Description
CAS Number 2646-71-1 [1]
Empirical Formula C₂₁H₂₆N₇O₁₇P₃ · 4Na [1]
Form Yellow solid [1]
Purity ≥90% by HPLC; ≥93% by enzymatic assay [1]
Solubility 50 mg/mL in Water [1]
Storage -20°C; Hygroscopic [1]

Standard Workflow for HPLC Purity Validation

While specific methods for NADPH were not found, the general workflow for HPLC method development and validation is well-established. The following diagram illustrates the key stages, drawing on examples from the analysis of other compounds [2].

cluster_1 Optimization Parameters cluster_2 Validation Parameters Start Start Method Development Column Column & Mobile Phase Selection Start->Column Optimization Method Optimization Column->Optimization Validation Method Validation Optimization->Validation O1 Composition of Mobile Phase O2 Flow Rate O3 Detection Wavelength O4 Column Temperature Application Application to Sample Validation->Application V1 Specificity V2 Linearity & Range V3 Precision (Repeatability) V4 Accuracy V5 Limit of Detection (LOD)/Quantitation (LOQ) V6 Robustness

Key steps in the workflow include:

  • Method Optimization: This involves selecting the right column (typically a reverse-phase C18 column) and fine-tuning the mobile phase composition, flow rate, and detection parameters to achieve optimal separation of NADPH from its impurities [2]. Statistical tools like the Box-Behnken Design can be used to efficiently model the interaction of these variables [2].
  • Method Validation: The optimized method must be rigorously validated. This process involves testing parameters such as specificity (ensuring the signal is only from NADPH), linearity (across a defined concentration range), precision (repeatability of results), and accuracy (how close the result is to the true value) [2] [3].

References

NADPH tetrasodium salt vs NADH reactivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Biological Roles and Reactivity Profiles

While both NADPH and NADH are electron carriers, they are not interchangeable. Their primary difference lies in their distinct metabolic functions: NADH is central to catabolic processes (energy production), whereas NADPH is crucial for anabolic processes (biosynthesis) and antioxidant defense [1] [2].

The table below summarizes their core characteristics:

Feature NADPH (Tetrasodium Salt) NADH
Primary Cellular Function Anabolism & Redox Defense Catabolism & Energy Production
Redox State Reduced form of NADP⁺ Reduced form of NAD⁺
Major Metabolic Pathways Pentose phosphate pathway, Fatty acid and nucleotide synthesis [3] [2] Glycolysis, Tricarboxylic Acid (TCA) cycle, Fatty acid oxidation [1] [2]
Key Reactivity Role Electron donor in reductive biosynthesis (e.g., lipids, cholesterol) and for antioxidants like glutathione [2]. Also a substrate for ROS-generating enzymes like NADPH oxidases (NOXs) [4] [2]. Electron donor to the mitochondrial electron transport chain for ATP synthesis [1] [2].
Cellular Compartmentalization Predominantly cytosolic [2] Both cytosolic and mitochondrial; cytosolic NADH requires shuttles (malate-aspartate, glycerol-3-phosphate) to transfer electrons to mitochondria [2].
Experimental Applications Cofactor for reductases and dehydrogenases; studied as an exogenous agent for neuroprotection [5]. Cofactor for dehydrogenase reactions in energy metabolism; used to assess metabolic state via fluorescence imaging [6].

Key Metabolic Pathways and Electron Flow

The following diagram illustrates the central, compartmentalized roles of NADH and NADPH in cellular metabolism, highlighting why their pools are maintained separately.

metabolism_flow cluster_catabolism Catabolic Pathways (Energy Breakdown) cluster_anabolism Anabolic Pathways (Biosynthesis) Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate\n+ ATP Pyruvate + ATP Glycolysis->Pyruvate\n+ ATP  produces Cytosolic NADH Cytosolic NADH Glycolysis->Cytosolic NADH  reduces Mitochondrial NADH Mitochondrial NADH Cytosolic NADH->Mitochondrial NADH via Shuttles Pyruvate Pyruvate TCA TCA Pyruvate->TCA enters TCA->Mitochondrial NADH  reduces ETC ETC Mitochondrial NADH->ETC donates electrons to ATP + ROS ATP + ROS ETC->ATP + ROS  produces Glucose-6-P Glucose-6-P PPP PPP Glucose-6-P->PPP NADPH NADPH PPP->NADPH  produces Biosynthesis\n(Lipids, Nucleotides) Biosynthesis (Lipids, Nucleotides) NADPH->Biosynthesis\n(Lipids, Nucleotides) fuels reductive Antioxidant Systems\n(e.g., Glutathione) Antioxidant Systems (e.g., Glutathione) NADPH->Antioxidant Systems\n(e.g., Glutathione) reduces Biosynthesis Biosynthesis

Experimental Considerations and Protocols

When designing experiments, it's critical to select the correct cofactor based on the enzyme system being studied.

  • Enzyme Specificity: Enzymes are highly specific for their cofactors. Using NADPH in an assay for lactate dehydrogenase (which requires NADH) will not yield activity [2]. Always consult the enzyme's datasheet.
  • Inhibitor Studies: Research into NADPH Oxidase (NOX) inhibitors highlights the importance of distinguishing true enzyme inhibition from simple ROS scavenging. For example, Diphenylene iodonium (DPI) inhibits NOX by engaging with its flavin and heme groups, while other compounds like VAS2870 act through covalent modification [4]. This underscores that observed effects in a system can be indirect.
  • Metabolic State Assessment: The cellular NADH/NAD⁺ ratio is a key indicator of metabolic state. It can be measured directly using LC-MS or commercial kits. An elevated ratio indicates a more reduced state, which can inhibit NADH-generating reactions and rewire central carbon metabolism [7].
  • NAD(P)H Fluorescence Imaging: Both NADH and NADPH are fluorescent, while their oxidized forms are not. This property is used for label-free metabolic imaging in live cells via Fluorescence Lifetime Imaging (FLIM). A challenge is that NADH and NADPH have nearly identical fluorescence properties, making it difficult to distinguish them in cells. The "free vs. protein-bound" ratio derived from FLIM is a sensitive indicator of cellular energy metabolism [6].

How to Choose for Your Research

  • Use NADH for experiments related to energy metabolism, such as studying glycolysis, the TCA cycle, or mitochondrial respiration.
  • Use NADPH for experiments involving biosynthetic pathways, antioxidant defense mechanisms, or enzymes like NOX, cytochrome P450 reductases, and thioredoxin reductase [3] [2].
  • Be aware of assay interference. Many compounds described as inhibitors can also be ROS scavengers. Employ orthogonal assays to confirm a direct interaction with your target enzyme [4].

References

NADPH electron donor efficiency assessment

Author: Smolecule Technical Support Team. Date: February 2026

NADPH vs. NADH: An Efficiency Comparison

The efficiency of NADPH versus NADH is highly dependent on the specific enzyme system. The following table summarizes experimental findings from recent research.

Enzyme / System Observed Efficiency & Preference Key Experimental Evidence & Parameters
NQO1 (Quinone Reductase) Strong preference for NADPH [1]. Activity tightly coupled to NADPH/NADP+ redox status. In intact pulmonary arterial endothelial cells, NQO1 activity decreased by 74% when NADPH/NADP+ was lowered, but was unaffected by changes in NADH/NAD+ [1].
Nox4 (NADPH Oxidase 4) Exclusive use of NADPH [2]. No activity observed with NADH. Cell lysates with Nox4 showed H2O2 production with NADPH (Km = 55 µM) and no activity with NADH. The isolated dehydrogenase (DH) domain also required NADPH [2].
SpNOX (Bacterial NADPH Oxidase) Uses both, but more efficient with NADPH [3]. The crystal structure and enzymology of the SpNOX DH domain revealed it functions as a flavin reductase for which hydride transfer from NAD(P)H to FAD is a key step. It can use both cofactors, which is a characteristic of some bacterial enzymes [3].
Cytochrome P450 (CYP) System Partnership is context-dependent [4]. The preferred in vivo redox partner (POR/NADPH vs. Cytb5R/NADH) can determine metabolic rates and pathways. In human hepatocytes, CYP3A4 activity was accurately recapitulated using NADH and the Cytb5R pathway, challenging the traditional NADPH-POR-centric view. Imaging showed equivalent NADH and NADPH concentrations in cells, suggesting partnership selection is cofactor-independent and influenced by protein interactions [4].

Experimental Protocols for Assessment

The studies cited rely on several established biochemical and cell biology methods to assess electron donor efficiency.

  • Metabolic Manipulation and HPLC Analysis: To study NQO1 in intact cells, researchers used metabolic inhibitors (e.g., 2-deoxyglucose, iodoacetate) to selectively alter the redox status of the NADH/NAD+ and NADPH/NADP+ pairs. The pyridine nucleotides were then extracted and quantified using high-performance liquid chromatography (HPLC), allowing correlation between cofactor ratios and enzyme activity [1].
  • Enzyme Kinetics in Cell Lysates and with Purified Domains: For Nox4, experiments were conducted in cell lysates and with purified dehydrogenase domains. Activity was measured by monitoring NAD(P)H-dependent H2O2 production. Key parameters like the Michaelis constant (Km) and turnover number were determined to quantify substrate affinity and catalytic rate [2].
  • Genetically Encoded Biosensors: A modern approach involves using tools like the NAPstars family of biosensors. These are genetically encoded fluorescent proteins that provide real-time, ratiometric measurements of the NADPH/NADP+ redox state with subcellular resolution in live cells, offering high specificity over NADH [5].
  • Advanced Extraction for Accurate Quantification: Accurate measurement of labile cofactors like NADPH is crucial. Research demonstrates that a potassium-hydroxide (KOH)-based extraction method, coupled with hydrophilic interaction liquid chromatography and mass spectrometry (HILIC-MS), is superior for preserving NADPH in its reduced form and providing accurate assessment of the intracellular redox status compared to methanol-based methods [6].

Visualizing the Central Role of NADPH

The diagram below maps the central role of NADPH in cellular redox biochemistry and the key experimental approaches used to study it.

nadph_pathway PPP PPP NADPH NADPH PPP->NADPH Pentose Phosphate Pathway IDH IDH IDH->NADPH Isocitrate Dehydrogenase ME ME ME->NADPH Malic Enzyme Antioxidant Antioxidant NADPH->Antioxidant Biosynthesis Biosynthesis NADPH->Biosynthesis RedoxSignaling RedoxSignaling NADPH->RedoxSignaling Detoxification Detoxification NADPH->Detoxification GR GR Antioxidant->GR e⁻ Donor TRXR TRXR Antioxidant->TRXR e⁻ Donor NOS NOS RedoxSignaling->NOS e⁻ Donor NOX NOX RedoxSignaling->NOX e⁻ Donor NQO1 NQO1 Detoxification->NQO1 e⁻ Donor P450 P450 Detoxification->P450 e⁻ Donor AdvancedExtraction AdvancedExtraction GR->AdvancedExtraction EnzymeKinetics EnzymeKinetics NOX->EnzymeKinetics MetabolicManipulation MetabolicManipulation NQO1->MetabolicManipulation GeneticallyEncodedBiosensor GeneticallyEncodedBiosensor P450->GeneticallyEncodedBiosensor

Key Insights for Researchers

  • Specificity is Engineered by Evolution: The preference for NADPH is not accidental but is determined by structural elements within the enzyme's cofactor-binding pocket. For instance, mutating specific residues in the NADPH-binding domain of the bacterial SpNOX can alter its cofactor specificity [3].
  • The Intracellular Environment is Key: In vitro results using isolated enzymes or microsomes (like the strong preference for NADPH-POR in Cytochrome P450 systems) may not fully capture the complexity of in vivo conditions. As shown in hepatocytes, dense intracellular protein environments and the availability of alternative redox partners like Cytb5R can significantly influence which cofactor is utilized in practice [4].

References

NADPH tetrasodium salt lot-specific activity testing

Author: Smolecule Technical Support Team. Date: February 2026

The Importance of Lot-Specific Data

For a critical reagent like NADPH tetrasodium salt, lot-specific testing is a standard practice among manufacturers. The Certificate of Analysis (CoA) is the key document that provides this data for each product batch [1] [2].

  • Purity: This is a primary metric found on a CoA, typically assessed by HPLC or enzymatic methods. Purity levels for this compound are generally ≥90% to ≥95% [1] [3] [4].
  • Concentration: The functional concentration of NADPH in solution can be verified by researchers using its unique light absorption properties, as detailed below [5].

Spectrophotometric Measurement of NADPH

While not a complex "activity" test, measuring the concentration of NADPH in solution via spectrophotometry is a fundamental and required quality check. The reduced form of NADPH has a characteristic absorption peak that distinguishes it from its oxidized form (NADP+).

The experimental workflow for this verification is straightforward:

G A 1. Prepare NADPH Solution B 2. Measure Absorbance A->B C 3. Calculate Concentration B->C D Key Parameter: Pathlength (l) = 1 cm D->B E Key Parameter: Extinction Coefficient (ε) at 340 nm = 6.22 mM⁻¹cm⁻¹ F Apply Beer-Lambert Law: C = A / (ε × l) E->F F->C

Protocol Summary [6] [5]:

  • Prepare a Dilute Solution: Dissolve the this compound in a suitable buffer (e.g., 10 mM NaOH or aqueous buffer) to achieve an approximate concentration. The solution should be clear.
  • Measure Absorbance: Using a spectrophotometer, measure the absorbance (A) of the solution at a wavelength of 340 nm (λmax). A 1 cm pathlength cuvette is standard.
  • Calculate Concentration: Apply the Beer-Lambert Law using the extinction coefficient for NADPH at 340 nm, which is 6.22 mM⁻¹·cm⁻¹. The formula is: C (mM) = A340 / (6.22 × l), where l is the pathlength in cm.

This method allows you to confirm the concentration of the functionally active, reduced NADPH in your stock solution.

Supplier Comparison and Handling

Different suppliers may have varying purity grades and specifications. The table below summarizes information from several major vendors to aid in product comparison.

Supplier / Brand Reported Purity Key Specifications & Applications Solubility
Santa Cruz Biotechnology [1] ≥95% (HPLC) General research use; cited in enzyme kinetics, oxidative stress studies. Information not specified in snippet.
Thermo Scientific [3] 96% (Extra Pure) Chemical formula: C21H26N7Na4O17P3; Molecular Weight: 833.35 g/mol. Soluble in water.
Calbiochem (Merck) [4] ≥90% (HPLC); ≥93% (enzymatic) Used in cytochrome P450 epoxidation, metabolic stability assays. 50 mg/mL in water.
R&D Systems / Tocris [2] ≥93% A cofactor for many anabolic enzymes; noted by a user as "more stable". 50 mM in water.
Selleckchem [7] 99.93% Research use; role in biosynthesis and neutralizing ROS. 100 mg/mL in water.

Crucial Handling Information:

  • Storage: Store dry powder at -20°C, protected from light and moisture (hygroscopic) [4] [2] [5].
  • Stability: Reconstituted solutions are typically stable for up to 2 months at -20°C [4].

A Practical Testing Strategy

Based on the available information, I suggest a practical approach to ensure you are using high-quality NADPH:

  • Source from Reputable Suppliers: Purchase from established manufacturers like those listed above who provide a Certificate of Analysis.
  • Request the CoA: Always obtain the Certificate of Analysis for your specific lot. This is the primary source for lot-specific purity data [1].
  • Verify Upon Receipt: Use the spectrophotometric method described to confirm the concentration and functional integrity of the NADPH upon arrival.
  • Validate in Your Assay: The ultimate test of "activity" is performance in your specific experimental system. Run a pilot assay with a new lot alongside a previous lot or a positive control to check for consistent performance.

References

comparison of NADPH salts for biochemical assays

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for NADPH Analysis

Method Category Key Features & Principle Key Applications Considerations
Spectrophotometric Assays [1] Measures absorbance change at 340 nm; simple, cost-effective, widely used. High-throughput screening, enzyme activity (e.g., G6PD deficiency) [1] [2]. Lower sensitivity; potential interference from other compounds [3] [1].
LC-MS (Liquid Chromatography-Mass Spectrometry) [4] High sensitivity & specificity; separates & detects mass of analytes. Absolute quantification; validating other methods; redox ratio (NADPH/NADP+) measurement [4]. Expensive; complex sample prep critical to prevent interconversion [4].
Genetically Encoded Biosensors (e.g., NAPstars) [5] Real-time, subcellular resolution in live cells; measures NADPH/NADP+ ratio. Dynamic, compartment-specific redox monitoring (e.g., cytosolic homoeostasis) [5]. Requires genetic engineering of cell lines; potential pH sensitivity [5].
Electrochemical Sensors (e.g., PFED) [2] Portable, low-cost; measures current from NADPH oxidation. Point-of-care diagnostics; repeated measurements on a single device [2]. Newer technology; performance can be matrix-dependent [2].

A critical, often-overlooked factor in NADPH analysis is the sample preparation method, as it dramatically impacts accuracy.

Sample Preparation for Accurate Quantification

Research highlights that a major challenge in measuring NADPH, NADP+, and their NAD counterparts is the interconversion between oxidized and reduced forms during extraction, which leads to highly inaccurate ratios [4].

A comparative study identified that an extraction solvent of 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid was most effective at minimizing this interconversion, followed by 80% methanol. In contrast, traditional hot or cold aqueous buffers performed poorly. After extraction with acidic solvent, immediate neutralization is required to prevent acid-catalyzed degradation of NADPH [4].

The following workflow diagram summarizes the key steps for accurate NADPH measurement based on these findings.

Cell/Tissue Sample Cell/Tissue Sample Quench Metabolism\n(40:40:20 ACN:MeOH:H₂O\n+ 0.1 M Formic Acid) Quench Metabolism (40:40:20 ACN:MeOH:H₂O + 0.1 M Formic Acid) Cell/Tissue Sample->Quench Metabolism\n(40:40:20 ACN:MeOH:H₂O\n+ 0.1 M Formic Acid) Neutralize Extract\n(e.g., NH₄HCO₃) Neutralize Extract (e.g., NH₄HCO₃) Quench Metabolism\n(40:40:20 ACN:MeOH:H₂O\n+ 0.1 M Formic Acid)->Neutralize Extract\n(e.g., NH₄HCO₃) LC-MS Analysis LC-MS Analysis Neutralize Extract\n(e.g., NH₄HCO₃)->LC-MS Analysis Accurate NADPH/NADP+\nRatio Accurate NADPH/NADP+ Ratio LC-MS Analysis->Accurate NADPH/NADP+\nRatio

The NADPH Redox Network

NADPH's biological importance comes from its role as a central electron donor in a crucial redox network. Understanding this context is key to designing relevant assays [1].

cluster_1 Antioxidant Defense & Redox Signaling NADPH NADPH NOX NADPH Oxidase (NOX) NADPH->NOX NOS Nitric Oxide Synthase (NOS) NADPH->NOS TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR GR Glutathione Reductase (GR) NADPH->GR Cellular Signaling Cellular Signaling NOX->Cellular Signaling H₂O₂ Vasodilation\nImmune Response Vasodilation Immune Response NOS->Vasodilation\nImmune Response NO• Peroxiredoxin Peroxiredoxin TrxR->Peroxiredoxin Reduces Glutathione Glutathione GR->Glutathione Reduces

Future Research Directions

The field is moving beyond simple quantification towards more dynamic and integrated analysis:

  • Network-based drug discovery: Tools like NADPHnet use computational biology to predict how compounds affect the entire NADPH network, which is more effective than targeting single proteins [6].
  • Advanced real-time monitoring: The development of genetically encoded biosensors like NAPstars allows researchers to observe subcellular changes in NADPH/NADP+ ratios in live cells, revealing dynamics previously invisible to traditional methods [5].

References

NADPH specificity in ferroptosis inhibition studies

Author: Smolecule Technical Support Team. Date: February 2026

The Dual Role of NADPH in Ferroptosis

NADPH plays a complex and context-dependent role in cell survival and ferroptosis. It is not merely an inhibitor but a crucial metabolite whose function depends on which biochemical pathway it supports.

The table below summarizes its key opposing functions:

Role of NADPH Biochemical Pathway Effect on Ferroptosis Key Proteins / Enzymes
Pro-Survival / Anti-ferroptotic GPX4 Antioxidant System [1] Inhibition Glutathione Reductase (GR), Glutathione Peroxidase 4 (GPX4)
FSP1 Antioxidant System [2] Inhibition Ferroptosis Suppressor Protein 1 (FSP1), N-myristoyltransferase 2 (NMT2)
Pro-Ferroptotic NOX Enzyme Activity [3] [4] Promotion NADPH Oxidase (NOX)

This dual role can be visualized in the following pathway diagram, which integrates the key regulatory mechanisms:

Ferroptosis_Pathways cluster_anti Anti-Ferroptosis Pathways cluster_pro Pro-Ferroptosis Pathway NADPH NADPH GPX4_System GPX4 System (Reduces Lipid Peroxides) NADPH->GPX4_System Supplies Reducing Power FSP1_System FSP1 System (Regenerates CoQ10) NADPH->FSP1_System Promotes Myristoylation NOX_Enzyme NOX Enzyme (Generates Superoxide) NADPH->NOX_Enzyme Consumed as Substrate Lipid_Peroxidation Lipid Peroxidation (Drives Ferroptosis) NOX_Enzyme->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Experimental Evidence and Data Comparison

The following table summarizes key experimental findings that elucidate the specific roles of NADPH in different models of ferroptosis.

Experimental Context NADPH-Related Target / Mechanism Key Experimental Findings Citation
Septic AKI in Diabetic Mice NADPH oxidase (NOX) inhibition by Vas2870 Vas2870 (10 mg/kg) reduced ROS, improved renal function (BUN, creatinine), and suppressed ferroptosis markers (ASCL4, FTH1, GPX4). [3]
Neuronal Excitotoxicity Model NADPH enhances FSP1 myristoylation via NMT2 Exogenous NADPH increased membrane-localized FSP1, strengthening ferroptosis resistance. Arg-291 of NMT2 was critical. [2]
Cancer Therapy (Nanocatalyst) Mimicking NOX activity with Fe(II)–PW11 The catalyst consumed NADPH to generate O₂˙⁻, depleting antioxidant defenses and synergistically triggering ferroptosis in tumors. [4] [5]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies related to the key experiments cited above.

Protocol 1: In Vivo Inhibition of NADPH Oxidase

This protocol is based on the study using Vas2870 in a murine model of septic acute kidney injury (AKI) [3].

  • Animal Model: Use high-fat diet-fed (HFD) C57BL/6 mice for 12 weeks to induce an obese, diabetic state.
  • Sepsis Induction: Administer a single dose of LPS (10 mg/kg) via intraperitoneal injection to induce septic AKI.
  • Drug Treatment: Inject Vas2870 (10 mg/kg) intraperitoneally 3 hours before LPS administration.
  • Control Groups: Include groups treated with vehicle, LPS only, and the ferroptosis inhibitor Ferrostatin-1 (Fer-1).
  • Outcome Measurements:
    • Renal Function: Measure Blood Urea Nitrogen (BUN), Creatinine Clearance (CCr), and serum Cystatin C (CysC).
    • Oxidative Stress & Ferroptosis Markers:
      • ROS levels (using DCFH-DA assay kit)
      • Malondialdehyde (MDA) levels (a lipid peroxidation end-product)
      • Immunohistochemistry for 4-HNE, 8-OHdG, and GPX4
      • Western Blot for ASCL4, FTH1, and GPX4 protein expression.
Protocol 2: Demonstrating NADPH's Role in FSP1 Regulation

This protocol is derived from the study exploring the NADPH-NMT2-FSP1 axis [2].

  • Cell Culture: Use relevant neuronal or other cell lines susceptible to ferroptosis.
  • Treatment:
    • Experimental Group: Treat cells with exogenous NADPH.
    • Control Group: Use cells without NADPH treatment.
  • Genetic Manipulation (Key for Specificity): Use siRNA or CRISPR/Cas9 to knock down NMT2 or create point mutations (e.g., Arg-291) to confirm the pathway's specificity.
  • Outcome Measurements:
    • Ferroptosis Assay: Challenge cells with a ferroptosis inducer (e.g., erastin, RSL3) and measure cell death with and without NADPH treatment. Confirm ferroptosis using inhibitors like Ferrostatin-1.
    • Biochemical Analysis:
      • Assess FSP1 myristoylation status.
      • Measure the amount of FSP1 localized to the membrane vs. cytoplasm (e.g., via cellular fractionation and Western blot).
    • Interaction Studies: Use co-immunoprecipitation (Co-IP) to verify the interaction between NMT2 and FSP1 in the presence of NADPH.

Key Takeaways for Researchers

  • Context is Crucial: The effect of modulating NADPH levels is highly dependent on the cellular context. Boosting NADPH may suppress ferroptosis in models where the FSP1 or GPX4 systems are dominant, but could promote it in contexts with high NOX expression.
  • Therapeutic Targeting: Targeting NADPH-related pathways holds promise. Inhibiting NOX is a valid strategy to reduce ferroptosis in diseases like septic organ failure [3], while enhancing the NADPH-FSP1 axis could protect against neurodegeneration [2].
  • Tool Development: The development of a catalyst that mimics NOX to consume NADPH and induce ferroptosis represents an innovative approach to cancer therapy, showcasing a direct translational application [4] [5].

References

NADPH tetrasodium salt Certificate of Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Product Specification Comparison

Manufacturer/Supplier Catalog Number Purity Price (as listed)
Merck (Calbiochem) [1] 481973 ≥90% by HPLC; ≥93% by enzymatic assay Listed, requires quote
Santa Cruz Biotechnology [2] sc-202725 ≥95% $46.00 (25 mg)
Biomatik [3] A4214 High Purity (Grade) $88.00 (100 mg)

Experimental Applications and Protocols

NADPH tetrasodium salt is widely used as an essential electron donor in enzymatic studies. The following examples from research literature illustrate its use in specific experimental protocols.

  • Inhibition Kinetics of CYP1B1 [4]: This protocol measures the inhibition of the enzyme Cytochrome P450 1B1 (CYP1B1). The reaction mixture includes potassium phosphate buffer (pH 7.4), magnesium chloride, recombinant human CYP1B1, the substrate 7-ethoxyresorufin, and an inhibitor. The reaction is initiated by adding This compound (final concentration 1 mM). The formation of the fluorescent product, resorufin, is measured over 30 minutes to determine the enzyme's activity and inhibition kinetics.

  • Characterization of AKR1C3 Enzyme Variants [5]: In this study, the kinetic parameters of aldo-keto reductase (AKR1C3) and its genetic variants are determined. The enzyme's activity is monitored by measuring the rate of NAD+ generation at 340 nm when the enzyme oxidizes its substrate, S-tetralol. While this particular assay uses NAD+, it demonstrates a common method for measuring dehydrogenase activity, which often utilizes NADPH as a cofactor in reduction reactions. The setup involves a system with potassium phosphate buffer (pH 7.0), S-tetralol, NAD+, and the purified enzyme.

NADPH Oxidase Inhibition Research Workflow

To help visualize the context of NADPH-related research, the diagram below outlines a general experimental workflow for identifying and validating NADPH oxidase (NOX) inhibitors, as detailed in the scientific literature [6] [7].

framework start Identify Candidate NOX Inhibitors screen Primary Screening Assays start->screen scavenge Control Assays for ROS Scavenging/Interference screen->scavenge validate Orthogonal Validation Assays screen->validate scavenge->validate Exclude false positives bind Direct Binding Assays validate->bind result Identify Bona Fide Inhibitors bind->result

A key finding from recent studies is that many compounds initially reported as NOX inhibitors turn out to be reactive oxygen species (ROS) scavengers or interfere with the assay itself. The workflow highlights the importance of rigorous controls and direct binding studies to identify true enzyme inhibitors, such as VAS2870 and VAS3947, which covalently bind to a cysteine residue in the NADPH-binding site [6] [7].

Sourcing and Usage Considerations

When selecting and using this compound for your research, please consider the following:

  • Check Certificates of Analysis (CoA): Always request the lot-specific CoA from the supplier before purchase. This document provides critical information such as the exact purity (determined by HPLC and/or enzymatic assay) for that specific batch, which is essential for replicating experiments [1].
  • Proper Handling and Storage: NADPH is hygroscopic and sensitive to degradation. It should be stored at -20°C and protected from moisture. Stock solutions are typically prepared in water and can be aliquoted and frozen for stability over several weeks [1] [3].
  • Define Your Comparison Metrics: Since direct performance data is scarce, your comparison will rely on factors like purity grade, batch-to-batch consistency, price per milligram, shipping conditions, and the technical support offered by the supplier.

References

×

Physical Description

Solid

XLogP3

-6.8

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

5

Exact Mass

833.01888051 g/mol

Monoisotopic Mass

833.01888051 g/mol

Heavy Atom Count

52

UNII

381Q4X082D

Wikipedia

NADPH(4-)
NADPH

General Manufacturing Information

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide: INACTIVE

Dates

Last modified: 08-15-2023
Bergmann et al. Genomics-driven discovery of PKS-NRPS hybrid metabolites from Aspergillus nidulans Nature Chemical Biology, doi: 10.1038/nchembio869, published online 18 March 2007 http://www.nature.com/naturechemicalbiology
Cheng et al. Enzymatic Total Synthesis of Enterocin Polyketides Nature Chemical Biology, doi: 10.1038/NChemBio.2007.22, published online 12 August 2007. http://www.nature.com/naturechemicalbiology

Explore Compound Types